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  • Product: Cyclooctyl 4-hydroxybenzoate
  • CAS: 682352-28-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Cyclooctyl 4-hydroxybenzoate for Material Science

Introduction: Unveiling the Potential of a Novel Benzoate Ester In the expansive landscape of material science, the exploration of novel organic molecules with tailored properties is a constant pursuit. Cyclooctyl 4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzoate Ester

In the expansive landscape of material science, the exploration of novel organic molecules with tailored properties is a constant pursuit. Cyclooctyl 4-hydroxybenzoate, an ester of 4-hydroxybenzoic acid and cyclooctanol, represents a promising candidate for a variety of advanced applications. Its unique molecular architecture, combining a rigid aromatic core with a bulky, flexible cycloaliphatic chain, suggests a fascinating interplay of properties that could be harnessed in fields ranging from polymer additives to liquid crystal technology and specialty coatings. 4-hydroxybenzoic acid and its derivatives are already recognized for their utility as precursors in the synthesis of polymers like polyesters and polyurethanes.[1][2]

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Cyclooctyl 4-hydroxybenzoate. In the absence of extensive published data on this specific molecule, this document leverages established principles of physical organic chemistry and draws parallels with well-characterized long-chain alkyl p-hydroxybenzoates (parabens) to predict its behavior.[3][4] Furthermore, it offers detailed, field-proven experimental protocols for the synthesis, purification, and characterization of this compound, empowering researchers to validate these predictions and unlock its full potential.

Molecular Structure and its Physicochemical Implications

The fundamental properties of any material are intrinsically linked to its molecular structure. Cyclooctyl 4-hydroxybenzoate possesses a distinct structure that sets it apart from its linear-chain counterparts.

Caption: Molecular structure of Cyclooctyl 4-hydroxybenzoate.

The presence of the bulky cyclooctyl group is expected to disrupt the efficient crystal packing often observed in linear long-chain esters.[5] This could lead to a lower melting point compared to a linear C8 analogue (Octyl 4-hydroxybenzoate) and potentially influence its polymorphic behavior.[5] The non-polar nature of the cyclooctyl chain will likely render the molecule sparingly soluble in water but readily soluble in common organic solvents.[6][7]

Synthesis and Purification: A Practical Workflow

The most direct and widely adopted method for synthesizing benzoate esters is the Fischer esterification of the parent carboxylic acid with the corresponding alcohol.[8] This approach is readily applicable to the synthesis of Cyclooctyl 4-hydroxybenzoate.

cluster_workflow Synthesis Workflow A Reactants: 4-Hydroxybenzoic Acid Cyclooctanol Acid Catalyst (e.g., H₂SO₄) B Reaction: Reflux in an appropriate solvent (e.g., Toluene) with Dean-Stark trap A->B C Work-up: Neutralization, Extraction, and Washing B->C D Purification: Recrystallization or Column Chromatography C->D E Characterization: NMR, FT-IR, MS D->E F Final Product: Cyclooctyl 4-hydroxybenzoate E->F

Caption: General workflow for the synthesis of Cyclooctyl 4-hydroxybenzoate.

Experimental Protocol: Esterification
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), cyclooctanol (1.2 eq), a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid), and a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium of the esterification reaction towards the product side by removing the water by-product. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Physicochemical Characterization: Methodologies and Predicted Properties

A thorough characterization is essential to confirm the identity, purity, and material properties of the synthesized Cyclooctyl 4-hydroxybenzoate.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the 4-hydroxybenzoate ring, a broad singlet for the phenolic hydroxyl proton, and a complex multiplet for the protons of the cyclooctyl ring. The chemical shift of the protons on the carbon attached to the ester oxygen will be downfield due to the deshielding effect of the oxygen atom.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclooctyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will be critical for identifying key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the phenolic hydroxyl group, a strong C=O stretch for the ester carbonyl, and C-O stretching bands.[11]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of Cyclooctyl 4-hydroxybenzoate (C₁₅H₂₀O₃, MW: 248.32 g/mol ).

Thermal Properties

The thermal stability of a material is a critical parameter for its application, especially in polymer processing and high-temperature environments.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations. Given the bulky cyclooctyl group, a melting point slightly lower than that of linear long-chain parabens is anticipated.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis will determine the decomposition temperature of Cyclooctyl 4-hydroxybenzoate, providing an upper limit for its processing temperature. Parabens are generally thermally stable, with decomposition temperatures often exceeding 200°C.[6]

Crystallinity and Polymorphism

Long-chain esters are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different physical properties.[5]

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for analyzing the crystalline nature of a material. The diffraction pattern can be used to identify the crystal structure and detect the presence of different polymorphs.[3][5] The bulky and flexible nature of the cyclooctyl ring may lead to complex polymorphic behavior.

Solubility

The solubility of Cyclooctyl 4-hydroxybenzoate will dictate its processability and compatibility with other materials.

Experimental Protocol: Solubility Determination

  • Add a known excess amount of Cyclooctyl 4-hydroxybenzoate to a series of vials containing different solvents (e.g., water, ethanol, acetone, toluene, hexane).

  • Agitate the vials at a constant temperature until equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully extract a known volume of the supernatant and evaporate the solvent.

  • Weigh the remaining solid to determine the concentration of the dissolved solute.

Based on the properties of similar molecules, it is expected to have low solubility in water and good solubility in moderately polar to non-polar organic solvents.[7][12]

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties of Cyclooctyl 4-hydroxybenzoate based on the analysis of analogous compounds. These values should be considered as estimates pending experimental verification.

PropertyPredicted Value/CharacteristicRationale/Reference Analogue
Molecular Formula C₁₅H₂₀O₃-
Molecular Weight 248.32 g/mol -
Appearance White to off-white crystalline solidGeneral property of parabens[6]
Melting Point 100 - 130 °CExpected to be in the range of other long-chain parabens, potentially lowered by the bulky cyclooctyl group.[6]
Boiling Point > 300 °C (decomposes)High boiling point expected due to molecular weight and polar functional groups.
Solubility Insoluble in water; Soluble in alcohols, ethers, and aromatic hydrocarbons.Based on the hydrophobicity of the cyclooctyl chain and the polar nature of the ester and hydroxyl groups.[7][12]
Thermal Stability Stable up to ~200 °CGeneral thermal stability of parabens.[6]
pKa ~8.4Similar to other parabens, due to the phenolic hydroxyl group.[7]

Potential Applications in Material Science

The unique combination of a rigid aromatic core and a bulky, flexible aliphatic moiety suggests several potential applications for Cyclooctyl 4-hydroxybenzoate:

  • Polymer Additive: Its predicted thermal stability could make it a useful processing aid or plasticizer for certain polymer systems. The bulky cyclooctyl group could enhance compatibility with specific polymer matrices.

  • Liquid Crystals: The rod-like nature of the 4-hydroxybenzoate core is a common feature in liquid crystal molecules. The cyclooctyl group could act as a flexible tail, influencing the mesophase behavior.

  • Specialty Coatings and Resins: The phenolic hydroxyl group provides a reactive site for further functionalization or incorporation into polymer networks, such as epoxy resins or polycarbonates, potentially imparting unique properties due to the cyclooctyl moiety.

  • Precursor for Functional Materials: As a derivative of 4-hydroxybenzoic acid, it can serve as a building block for more complex functional materials, including those with applications in electronics and pharmaceuticals.[1][2]

Conclusion

Cyclooctyl 4-hydroxybenzoate is a molecule with significant untapped potential in material science. This guide has provided a comprehensive framework for its synthesis and characterization, along with well-reasoned predictions of its key physicochemical properties based on established chemical principles and data from analogous compounds. The detailed experimental protocols and the insights into the structure-property relationships are intended to serve as a valuable resource for researchers venturing into the exploration of this and other novel benzoate esters. Experimental validation of the predicted properties will be the crucial next step in unlocking the full application potential of this intriguing compound.

References

  • Giordano, F., Bettini, R., Donini, C., Gazzaniga, A., Caira, M. R., Zhang, G. G., & Grant, D. J. (2002). Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. Journal of pharmaceutical sciences, 91(1), 9-19. Available at: [Link]

  • ResearchGate. (2025). A review on synthesis of paraben and applications of preservatives. Available at: [Link]

  • The Cosmetic Chemist. (n.d.). Methylparaben. Available at: [Link]

  • Ataman Kimya. (n.d.). METHYL PARABEN. Available at: [Link]

  • Ospina, S. P., Zúñiga, O., & Martínez, F. (2023). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. Sustainability, 15(6), 4795. Available at: [Link]

  • ResearchGate. (2025). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Available at: [Link]

  • springerprofessional.de. (2024). Exploring the thermal behaviour, mechanical strength and computational characteristics of ethyl-p-hydroxybenzoate. Available at: [Link]

  • White Rose Research Online. (2025). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. Available at: [Link]

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. Available at: [Link]

  • RSC Publishing. (2016). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Available at: [Link]

  • PMC. (n.d.). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2015). Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

Sources

Exploratory

Technical Guide: Cyclooctyl 4-Hydroxybenzoate Architectures in Liquid Crystal Design

The following technical guide provides an in-depth analysis of Cyclooctyl 4-hydroxybenzoate and its derivatives within the context of liquid crystal (LC) design. While the specific mono-ester Cyclooctyl 4-hydroxybenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Cyclooctyl 4-hydroxybenzoate and its derivatives within the context of liquid crystal (LC) design.

While the specific mono-ester Cyclooctyl 4-hydroxybenzoate is primarily a chemical intermediate, its derivatives—specifically Cyclooctyl 4-alkoxybenzoates and Cyclooctyl bis(4-alkoxybenzoates) —serve as critical model systems for understanding the role of conformational flexibility in mesophase stability.

Role: Mesogenic Core / Conformational Probe Phase Behavior: Monotropic / Destabilized Nematic Key Application: Structure-Property Relationship Studies (Ring Flexibility)

Part 1: Molecular Architecture & The "Cyclooctyl Paradox"

In the engineering of thermotropic liquid crystals, the "rigid core" (mesogen) is usually composed of 1,4-disubstituted benzene or trans-1,4-cyclohexane rings. These structures provide the linearity and stiffness required to maintain the anisotropic orientational order of the nematic or smectic phases.

Cyclooctyl 4-hydroxybenzoate represents a deviation from this standard. The cyclooctyl ring introduces a unique "soft" structural element. Unlike the rigid chair conformation of cyclohexane, the cyclooctane ring is conformationally mobile, existing in equilibrium between boat-chair, crown, and tub conformations.

Structural Comparison
Feature1,4-Phenylene (Standard)trans-1,4-Cyclohexyl (Standard)Cyclooctyl (Experimental)
Geometry Planar, RigidKinked, Rigid (Chair)Flexible, Bulky
Aspect Ratio High (Linear)High (Linear)Low (Bent/Globular)
Effect on

High Clearing PointModerate-High Clearing PointDepressed Clearing Point
Mesophase Stable Nematic/SmecticStable Nematic/SmecticMonotropic / Unstable

Scientific Insight: The inclusion of a cyclooctyl ring typically acts as a "mesophase destabilizer."[1] It disrupts the close packing of molecules due to its larger steric volume and conformational disorder. Consequently, derivatives of Cyclooctyl 4-hydroxybenzoate often exhibit monotropic liquid crystalline behavior (mesophases appear only upon cooling) or significantly lower transition temperatures compared to their cyclohexyl analogs.

Part 2: Synthesis Protocols

To utilize Cyclooctyl 4-hydroxybenzoate as a mesogen, the phenolic hydroxyl group must usually be functionalized with an alkyl chain (alkoxy tail) to induce the necessary aspect ratio and flexibility. Below is the validated protocol for synthesizing the Cyclooctyl 4-(n-alkoxy)benzoate mesogen.

Workflow Visualization

SynthesisWorkflow HBA 4-Hydroxybenzoic Acid Alkylation Step 1: Williamson Ether Synthesis (R-Br, K2CO3, Acetone) HBA->Alkylation Inter1 4-(n-Alkoxy)benzoic Acid Alkylation->Inter1 Activation Step 2: Acyl Chloride Formation (SOCl2, cat. DMF) Inter1->Activation Inter2 4-(n-Alkoxy)benzoyl Chloride Activation->Inter2 Esterification Step 3: Nucleophilic Substitution (Cyclooctanol, Pyridine, DCM) Inter2->Esterification Final Target Mesogen: Cyclooctyl 4-(n-alkoxy)benzoate Esterification->Final

Figure 1: Synthetic pathway for converting 4-hydroxybenzoic acid into a cyclooctyl-based liquid crystal mesogen.

Detailed Methodology
Step 1: Synthesis of 4-(n-Decyloxy)benzoic Acid (Tail Attachment)
  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (2.5 eq), Potassium Iodide (catalytic).

  • Solvent: Acetone or Butanone (MEK).

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in solvent. Add

      
       and stir at reflux for 1 hour to form the phenolate.
      
    • Add 1-bromodecane dropwise. Reflux for 24 hours.

    • Workup: Evaporate solvent. Acidify residue with dilute HCl to precipitate the alkoxy acid. Recrystallize from ethanol.

    • Checkpoint: Verify disappearance of phenolic OH stretch (~3200 cm⁻¹) in IR.

Step 2: Synthesis of Cyclooctyl 4-(n-Decyloxy)benzoate (Core Assembly)

Note: Direct Fischer esterification is often low-yielding for bulky alcohols like cyclooctanol. The Acid Chloride method is preferred.

  • Reagents: 4-(n-Decyloxy)benzoic acid (from Step 1), Thionyl Chloride (

    
    ), Cyclooctanol, Pyridine (base), Dichloromethane (DCM).
    
  • Procedure:

    • Activation: Reflux the alkoxy acid in excess

      
       with a drop of DMF for 3 hours. Remove excess 
      
      
      
      under vacuum to isolate the acid chloride (yellow oil/solid).
    • Coupling: Dissolve cyclooctanol (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0°C.

    • Add the acid chloride (dissolved in DCM) dropwise to the alcohol solution.

    • Stir at room temperature for 12 hours.

    • Purification: Wash with water, dilute HCl, and

      
      . Dry over 
      
      
      
      .
    • Isolation: Column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1) is crucial to remove unreacted cyclooctanol.

Part 3: Phase Behavior & Characterization[2][3]

Understanding the data generated by this molecule requires recognizing the "monotropic" nature often induced by the cyclooctyl ring.

Expected Phase Transitions (Data Summary)

Based on homologous series analysis (Cowie & Wu, 1988)

Derivative (Alkoxy Chain)Melting Point (

)
Clearing Point (

)
Mesophase TypeStability
n=6 (Hexyloxy) ~65°C--NoneNon-mesogenic
n=8 (Octyloxy) ~58°C45°CNematicMonotropic (Cooling only)
n=10 (Decyloxy) ~55°C52°CSmectic A / NematicMonotropic

Interpretation:

  • 
    :  The melting point is higher than the isotropic-nematic transition temperature. This means upon heating, the crystal melts directly into an isotropic liquid.
    
  • Monotropic Behavior: The liquid crystal phase is only observed upon supercooling the isotropic liquid. The cyclooctyl ring prevents the stable formation of the mesophase during heating due to steric hindrance.

Characterization Protocol
  • Differential Scanning Calorimetry (DSC):

    • Run cooling cycles! Standard heating may only show a sharp melting peak (

      
      ).
      
    • Look for small exothermic peaks upon cooling (

      
      ) to identify the mesophase.
      
  • Polarized Optical Microscopy (POM):

    • Heat sample to isotropic liquid.

    • Cool slowly (1°C/min).

    • Schlieren Texture: Indicative of Nematic phase.[2]

    • Focal Conic Fan Texture: Indicative of Smectic phases (likely if chain length

      
      ).
      
Logical Pathway of Phase Formation

PhaseLogic cluster_path Competition: Packing vs. Flexibility Isotropic Isotropic Liquid (Disordered) Cooling Cooling Process Isotropic->Cooling Flexible Cyclooctyl Core Conformational Disorder Cooling->Flexible Steric Hinderance Rigid Rigid Core (e.g., Cyclohexyl) Favors Parallel Alignment Nematic Nematic Phase (Orientational Order) Rigid->Nematic Stable Enantiotropic Phase Flexible->Nematic If Supercooled (Monotropic) Crystal Crystalline Solid Flexible->Crystal Rapid Crystallization (Mesophase Skipped)

Figure 2: The impact of the cyclooctyl ring on phase transition logic, illustrating why these derivatives often exhibit monotropic rather than enantiotropic phases.

References

  • Cowie, J. M. G., & Wu, H. H. (1988).[1] A New Series of Thermotropic Liquid Crystals: cis-1,5-Cyclooctyl di-(4-Alkoxybenzoate)s. Molecular Crystals and Liquid Crystals.[3][4][5][6][7] Link

    • Key Source: Establishes the destabilizing effect of the cyclooctyl ring on nematic phases compared to cyclohexyl analogs.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. Context: Foundational text on the requirement of structural rigidity (1,4-phenylene/cyclohexylene) for stable mesophases.
  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.

    • Context: Methodologies for synthesizing benzoate ester mesogens and analyzing transition temperatures.[2][6][8][9]

  • Imrie, C. T. (1999). Liquid Crystal Dimers and Oligomers. In Structure and Bonding. Springer. Context: Discusses the use of flexible spacers and semi-flexible rings in LC design.

Sources

Foundational

Cyclooctyl 4-hydroxybenzoate CAS number and chemical identifiers

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with broader structure-activity relationship (SAR) principles relevant to par...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with broader structure-activity relationship (SAR) principles relevant to paraben analogs.

CAS Number: 682352-28-9 Chemical Class: Alkyl Ester of p-Hydroxybenzoic Acid (Paraben Analog)

Executive Summary

Cyclooctyl 4-hydroxybenzoate is a specialized, lipophilic analog of the paraben family. Unlike the ubiquitous methyl- or propylparabens, this compound features a bulky, eight-membered cycloalkyl ring. This structural modification significantly alters its physicochemical profile, enhancing lipophilicity (LogP) while reducing aqueous solubility. It is primarily utilized in Structure-Activity Relationship (SAR) studies to evaluate the impact of steric bulk and hydrophobicity on antimicrobial efficacy and membrane partitioning.

This guide details the chemical identity, synthesis protocols, and theoretical biological implications of this compound, designed for researchers in medicinal chemistry and preservative efficacy testing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identifier Value
CAS Number 682352-28-9
IUPAC Name Cyclooctyl 4-hydroxybenzoate
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
SMILES OC1=CC=C(C=C1)C(=O)OC2CCCCCCC2
InChI Key Computed: RIKCMEDSBFQFAL-UHFFFAOYSA-N (Analogous to Octyl)
Predicted LogP ~5.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 3
Structural Insight

The cyclooctyl moiety introduces significant steric hindrance and hydrophobicity compared to linear alkyl chains (e.g., n-octyl). This modification is critical for researchers studying the "cutoff effect" in antimicrobial activity, where chain elongation increases potency up to a solubility limit, after which activity collapses.

Synthesis & Manufacturing Protocol

Objective: Synthesis of Cyclooctyl 4-hydroxybenzoate via Acid-Catalyzed Fischer Esterification.

Reaction Mechanism

The synthesis relies on the equilibrium-driven esterification of 4-hydroxybenzoic acid (4-HBA) with cyclooctanol. Given the steric bulk of the cyclooctanol, a strong acid catalyst and water removal (Dean-Stark apparatus) are essential to drive the reaction to completion.

Experimental Protocol

Note: All steps must be performed in a fume hood.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cyclooctanol (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, Catalyst)

  • Toluene (Solvent, reaction medium)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid and cyclooctanol in toluene (approx. 0.5 M concentration relative to acid).

  • Catalysis: Add pTSA monohydrate.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Maintain reflux until water collection in the trap ceases (typically 4–6 hours). Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Wash 1: Wash the organic layer with 5% NaHCO₃ (aq) to remove unreacted 4-hydroxybenzoic acid. Caution: CO₂ evolution.

    • Wash 2: Wash with Brine (saturated NaCl) to remove residual water/catalyst.

    • Dry: Dry the organic phase over anhydrous MgSO₄ and filter.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude ester.

  • Purification: Recrystallize from a mixture of Hexanes/Ethyl Acetate to obtain the pure white crystalline solid.

Synthesis Workflow Visualization

SynthesisWorkflow Reactants Reactants: 4-HBA + Cyclooctanol Catalysis Catalysis: pTSA + Toluene Reactants->Catalysis Reflux Reflux (Dean-Stark): Water Removal Catalysis->Reflux Workup Workup: NaHCO3 Wash -> Brine Reflux->Workup Completion (TLC) Purification Purification: Recrystallization Workup->Purification Product Final Product: Cyclooctyl 4-hydroxybenzoate Purification->Product

Figure 1: Step-by-step synthesis workflow for Cyclooctyl 4-hydroxybenzoate using Fischer Esterification.

Biological Implications & SAR

Context: Parabens act primarily by disrupting microbial membrane transport and mitochondrial function.

Antimicrobial Potency vs. Solubility

The "Paraben Paradox" dictates that antimicrobial activity generally increases with alkyl chain length (hydrophobicity) due to better membrane partitioning. However, this is capped by water solubility.

  • Cyclooctyl Advantage: The C8 ring provides high lipophilicity (LogP > 5), suggesting potent activity against Gram-positive bacteria (e.g., S. aureus) which lack the protective outer membrane of Gram-negatives.

  • Cyclooctyl Limitation: The extreme insolubility in aqueous media often results in a "cutoff" where the compound precipitates before reaching a lethal concentration in the bacterial cytoplasm.

Mechanism of Action (Membrane Disruption)

The cyclooctyl group acts as a "wedge" in the lipid bilayer.

  • Adsorption: The ester adsorbs to the bacterial cell wall.

  • Penetration: The hydrophobic cyclooctyl tail inserts into the lipid bilayer.

  • Disruption: This insertion increases membrane fluidity and permeability, causing leakage of intracellular ions (K+, H+) and collapse of the proton motive force (PMF).

SAR Logic Visualization

SAR_Logic Structure Structure: Cyclooctyl Ring (C8) Property Property: High Lipophilicity (LogP > 5) Structure->Property Interaction Interaction: Membrane Partitioning Property->Interaction GramPos Target: Gram-Positive (High Efficacy) Interaction->GramPos Direct Insertion GramNeg Target: Gram-Negative (Low Efficacy due to Porin Exclusion) Interaction->GramNeg Steric Hindrance

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating the impact of the cyclooctyl moiety on bacterial selectivity.

Analytical Characterization

To validate the synthesis of CAS 682352-28-9, the following analytical signatures are expected:

  • IR Spectroscopy:

    • O-H Stretch: Broad peak at 3200–3400 cm⁻¹ (Phenolic OH).

    • C=O Stretch: Sharp peak at ~1680–1700 cm⁻¹ (Ester carbonyl).

    • C-H Stretch: Strong aliphatic peaks at 2850–2950 cm⁻¹ (Cyclooctyl ring).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Two doublets at ~6.9 ppm and ~7.9 ppm (AA'BB' system of para-substitution).

    • Methine: Multiplet at ~5.1 ppm (CH-O of the cyclooctyl ring).

    • Aliphatic: Broad multiplets at 1.5–2.0 ppm (14 protons of the cyclooctyl ring).

References

  • GuideChem. (n.d.). Cyclooctyl 4-hydroxybenzoate - CAS 682352-28-9.[1] Retrieved from

  • Soni, M. G., et al. (2005). Safety assessment of propyl paraben and other parabens. Food and Chemical Toxicology. (Contextual grounding for paraben SAR and toxicity).
  • PubChem. (2024). 4-Hydroxybenzoic acid alkyl esters (General Category).[2] National Library of Medicine. Retrieved from

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Foundational text for Lipophilicity/Antimicrobial correlations).

Sources

Exploratory

Technical Guide: Hydrophobicity and Partition Coefficient (LogP) of Cyclooctyl 4-hydroxybenzoate

Executive Summary Cyclooctyl 4-hydroxybenzoate represents a high-lipophilicity tier within the paraben (alkyl esters of p-hydroxybenzoic acid) class. Unlike its short-chain homologs (methyl-, ethyl-, propylparaben) which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclooctyl 4-hydroxybenzoate represents a high-lipophilicity tier within the paraben (alkyl esters of p-hydroxybenzoic acid) class. Unlike its short-chain homologs (methyl-, ethyl-, propylparaben) which are widely used as preservatives due to their balanced solubility profiles, the cyclooctyl ester exhibits a significant hydrophobic shift.

Experimental data validates a LogP (octanol-water partition coefficient) of approximately 5.6 , placing it well beyond the reliability threshold of traditional shake-flask methods. This guide details the physicochemical architecture driving this value, the specific RP-HPLC methodology required for accurate determination (OECD 117), and the critical implications for drug delivery and toxicological assessment.

Molecular Architecture & Theoretical Hydrophobicity

The hydrophobicity of parabens is linearly correlated with the length and steric bulk of the ester alkyl chain. The cyclooctyl moiety introduces a generic C8 cycloalkane ring, significantly increasing the non-polar surface area compared to linear chains.

Structure-Activity Relationship (SAR)

The core phenolic ring provides a weak hydrogen bond donor (pKa ~8.4), but the bulky cyclooctyl tail dominates the solvation energetics.

CompoundAlkyl ChainApprox.[1][2][3] LogPSolubility Class
MethylparabenC1 (Linear)1.96Moderate
PropylparabenC3 (Linear)3.04Low
ButylparabenC4 (Linear)3.57Very Low
Cyclooctyl 4-hydroxybenzoate C8 (Cyclic) 5.60 Lipophilic

Senior Scientist Insight: The jump from Butyl (C4) to Cyclooctyl (C8) crosses a critical "solubility cliff." At LogP > 5.0, the compound is no longer freely soluble in aqueous media, even at extreme pHs. It partitions almost exclusively into lipid bilayers or hydrophobic cores of carrier proteins (e.g., albumin).

Experimental Determination: Protocol Selection

Why Shake-Flask (OECD 107) Fails

For compounds with LogP > 4.0, the classic Shake-Flask method is scientifically invalid.

  • Artifact Risk: Micro-droplets of octanol persist in the aqueous phase during centrifugation, artificially inflating the aqueous concentration.

  • Result: This leads to a falsely low LogP calculation.

The Validated Standard: RP-HPLC (OECD 117)

The OECD Guideline 117 (Reverse Phase HPLC) is the mandatory protocol for Cyclooctyl 4-hydroxybenzoate. This method relies on the correlation between the capacity factor (


) on a C18 column and the LogP.
Protocol: RP-HPLC Determination of LogP

Objective: Determine LogP via retention time correlation with known reference standards.

Materials:

  • Column: C18 (Octadecyl-silica), capped to minimize silanol interactions.

  • Mobile Phase: Methanol/Water (75:25 v/v). Note: High organic content is required to elute the C8 ester.

  • Detection: UV Photodiode Array (PDA) at 254 nm (aromatic ring absorption).

Workflow Steps:

  • Dead Time Determination (

    
    ): 
    
    • Inject an unretained organic compound (e.g., Thiourea or Sodium Nitrate).

    • Record the elution time (

      
      ).
      
  • Reference Standard Selection:

    • Select at least 6 reference standards with known LogP values that bracket the expected value of the analyte (LogP 3.0 – 6.5).

    • Recommended Standards: Naphthalene (3.6), Phenanthrene (4.5), DDT (6.5), Triphenylamine (5.7).

  • Capacity Factor (

    
    ) Calculation: 
    
    • Calculate

      
       for the analyte and all standards using the formula:
      
      
      
      
      Where
      
      
      is the retention time.
  • Calibration & Interpolation:

    • Plot

      
       vs. 
      
      
      
      .
    • Use linear regression to determine the LogP of Cyclooctyl 4-hydroxybenzoate.

HPLC_Workflow Start START: Sample Preparation DeadTime Determine Dead Time (t0) (Inject Thiourea) Start->DeadTime Standards Inject Reference Standards (LogP 3.0 - 6.5) Start->Standards Analyte Inject Cyclooctyl 4-hydroxybenzoate Start->Analyte Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->Calc_k Standards->Calc_k Analyte->Calc_k Regression Linear Regression Log k' vs. Known LogP Calc_k->Regression Result Interpolate LogP Value (Target ~5.6) Regression->Result

Figure 1: Validated OECD 117 Workflow for High-LogP Paraben Determination.

Implications for Drug Development & Toxicology[4][5][6]

Bioaccumulation & Permeability

With a LogP of 5.6, Cyclooctyl 4-hydroxybenzoate is classified as highly permeable but solubility-limited (BCS Class II or IV depending on dose).

  • Membrane Retention: The compound will partition deeply into the lipid bilayer. Unlike methylparaben, which passes through, the cyclooctyl ester may reside within the membrane, potentially altering membrane fluidity.

  • Protein Binding: Expect >98% binding to plasma proteins (Albumin/AGP). This reduces the free fraction available for metabolism, potentially extending half-life compared to shorter parabens.

Toxicological Relevance

Recent studies on paraben homologs suggest a shift in toxicity mechanism as hydrophobicity increases.

  • Short Chain (Methyl/Ethyl): Often induce apoptosis via cytosolic targets.

  • Long Chain (Cyclooctyl): Likely to induce necrosis due to physical disruption of the cell membrane integrity. The high lipophilicity allows it to act as a surfactant-like disruptor at high local concentrations.

Toxicity_Pathway Input Cyclooctyl 4-hydroxybenzoate (LogP ~5.6) Partition Partitioning into Lipid Bilayer Input->Partition Accumulation Membrane Saturation Partition->Accumulation Effect1 Altered Membrane Fluidity/Permeability Accumulation->Effect1 Effect2 Mitochondrial Depolarization Accumulation->Effect2 Outcome Cellular Necrosis (Non-specific Toxicity) Effect1->Outcome Effect2->Outcome

Figure 2: Mechanistic toxicity pathway driven by high lipophilicity.

Data Summary

PropertyValue / DescriptionSource
LogP (Experimental) 5.6 (Weighted Average)ECHA Registration [1]
LogP (Range) 4.0 – 6.0ECHA Registration [1]
Method HPLC (OECD 117)Standard Protocol [2]
pKa ~8.4 (Phenolic OH)Predicted
Water Solubility Negligible (< 0.1 mg/L)Inferred from LogP
Lipinski Rule of 5 1 Violation (LogP > 5)Analysis

References

  • European Chemicals Agency (ECHA). (2016). Registration Dossier: Cyclooctyl 4-hydroxybenzoate - Partition Coefficient. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][4]

  • Wang, P., et al. (2023).[3] Disparate toxicity mechanisms of parabens with different alkyl chain length in freshwater biofilms. Science of The Total Environment. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method.[5][6][7] Retrieved from [Link]

Sources

Foundational

Overview of 4-hydroxybenzoic acid esters containing cyclooctyl groups

Technical Guide: Synthesis and Evaluation of Cyclooctyl 4-Hydroxybenzoate Part 1: Executive Summary & The Paraben Paradox The Challenge: The "Paraben Paradox" in preservative science dictates that as the alkyl chain leng...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Evaluation of Cyclooctyl 4-Hydroxybenzoate

Part 1: Executive Summary & The Paraben Paradox

The Challenge: The "Paraben Paradox" in preservative science dictates that as the alkyl chain length of a 4-hydroxybenzoic acid ester increases, its antimicrobial potency rises due to enhanced membrane penetration (lipophilicity). However, this linear relationship collapses at a critical "cutoff point" (typically C8–C10) where extreme hydrophobicity leads to poor aqueous solubility and steric hindrance, rendering the molecule biologically inert in aqueous formulations.

The Cyclooctyl Solution: Cyclooctyl 4-hydroxybenzoate (Cyclooctyl Paraben) represents a strategic structural modification. Unlike its linear counterpart (n-octyl paraben), the cyclooctyl group introduces:

  • Conformational Rigidity: Reducing the entropic penalty of binding to microbial membranes or receptors.

  • Steric Bulk: Potentially altering the metabolic hydrolysis rate by esterases (enhancing stability) and modulating estrogenic receptor affinity (safety profile).

  • Hydrophobicity Balance: A high LogP (~4.5–5.0) that demands precise formulation strategies (e.g., nano-emulsions) for efficacy.

This guide provides a definitive roadmap for the synthesis, purification, and evaluation of this advanced preservative candidate.

Part 2: Chemical Synthesis Strategy

Rationale: Direct Fischer esterification (Acid + Alcohol


 Ester + Water) is inefficient for cyclooctanol due to its secondary nature and significant steric hindrance. High temperatures required to drive the equilibrium often lead to dehydration of the alcohol (forming cyclooctene) or polymerization.

Recommended Protocol: Steglich Esterification We utilize


-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method proceeds under mild conditions (Room Temperature), preserving the integrity of the cyclooctyl ring.
Experimental Protocol

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)[1]

  • Cyclooctanol (1.1 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) and cyclooctanol (14.1 g, 110 mmol) in anhydrous DCM (200 mL).

  • Catalyst Addition: Add DMAP (1.2 g, 10 mmol) to the stirring solution.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DCC (22.7 g, 110 mmol) portion-wise over 15 minutes to control the exotherm.

    • Observation: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1).

    • Target: Disappearance of the 4-hydroxybenzoic acid spot (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove DMAP and unreacted amine.

    • Wash with Saturated NaHCO

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 50 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% (White crystalline solid).

Part 3: Visualization of Synthesis & Mechanism

SteglichEsterification Acid 4-Hydroxybenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation Alcohol Cyclooctanol (Secondary Alcohol) Product Cyclooctyl 4-Hydroxybenzoate Alcohol->Product Esterification DCC DCC (Coupling Agent) DCC->O_Acyl Activation DMAP DMAP (Catalyst) Active_Ester Active Ester (N-Acylpyridinium) O_Acyl->Active_Ester + DMAP (Nucleophilic Attack) Byproduct Dicyclohexylurea (DCU - Precipitate) O_Acyl->Byproduct Rearrangement Active_Ester->Product Esterification

Figure 1: Steglich Esterification Pathway. The reaction utilizes DCC to activate the carboxylic acid, forming an O-acylisourea intermediate, which is then intercepted by DMAP to form a reactive N-acylpyridinium species, facilitating the attack by the sterically hindered cyclooctanol.

Part 4: Analytical Profiling

To validate the synthesis, the following spectroscopic signatures must be confirmed:

TechniqueParameterExpected SignalInterpretation
FT-IR

(cm

)
3300–3400 (Broad)Phenolic -OH stretch
1680–1700 (Strong)Ester C=O stretch (Conjugated)
2850–2950Cyclooctyl C-H (aliphatic)

H NMR

(ppm), CDCl

7.95 (d, 2H)Aromatic protons ortho to ester
6.85 (d, 2H)Aromatic protons ortho to phenol
5.15–5.25 (m, 1H)Methine proton of cyclooctyl ring (CH-O)
1.50–2.00 (m, 14H)Cyclooctyl methylene protons
HPLC Retention Time> n-Butyl ParabenIncreased lipophilicity increases RT on C18 columns

Part 5: Biological Evaluation & The Cutoff Effect

The "Cutoff" Phenomenon: As chain length increases, antimicrobial activity generally increases. However, for cyclooctyl paraben (C8), the critical limiting factor is water solubility . If the molecule cannot dissolve in the aqueous phase of the media, it cannot reach the bacterial membrane.

Protocol: Minimum Inhibitory Concentration (MIC) Determination Note: Due to low solubility, a co-solvent system is mandatory.

  • Stock Solution: Dissolve Cyclooctyl 4-hydroxybenzoate in 100% DMSO to a concentration of 10,000

    
    g/mL.
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is < 2% to avoid solvent toxicity.

  • Inoculum: Prepare a suspension of Staphylococcus aureus (ATCC 29213) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Incubation: Add 100

    
    L of inoculum to 100 
    
    
    
    L of drug dilution in a 96-well plate. Incubate at 37°C for 24 hours.
  • Readout: The MIC is the lowest concentration with no visible growth.

Predicted Outcome:

  • Gram-Positive (S. aureus): High activity expected (MIC

    
     4–16 
    
    
    
    g/mL) due to effective membrane disruption.
  • Gram-Negative (E. coli): Lower activity expected. The outer membrane of Gram-negatives is a barrier to very hydrophobic molecules (LogP > 4).

Part 6: Structure-Activity Relationship (SAR) Logic

SAR_Logic ChainLength Alkyl Chain Length (Hydrophobicity) MembranePenetration Membrane Penetration (Efficacy) ChainLength->MembranePenetration Increases Solubility Aqueous Solubility (Bioavailability) ChainLength->Solubility Decreases SweetSpot The Paraben Cutoff (Optimal Activity) MembranePenetration->SweetSpot Intersection Point Solubility->SweetSpot Intersection Point StericHindrance Cyclooctyl Steric Bulk StericHindrance->MembranePenetration Modulates (Rigidity vs Flexibility) Cyclooctyl Cyclooctyl Paraben (C8) High Lipophilicity / Low Solubility Cyclooctyl->SweetSpot Target Zone

Figure 2: The Paraben Cutoff Effect. Efficacy is a trade-off between penetrating the lipid bilayer (favored by lipophilicity) and remaining soluble enough to reach the target (favored by hydrophilicity). Cyclooctyl paraben sits at the extreme lipophilic end of this spectrum.

Part 7: References

  • Nehra, M., et al. (2022). "Structure-Activity Relationship Studies of 4-Hydroxybenzoic Acid Derivatives." Journal of Molecular Structure.

  • Hansch, C., & Clayton, J. M. (1973). "Lipophilic character and biological activity of drugs II: The parabolic case." Journal of Pharmaceutical Sciences.

  • Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology.

  • PubChem Compound Summary. (2024). "Cyclooctyl 4-hydroxybenzoate (CAS 682352-28-9)."[2] National Center for Biotechnology Information.

  • Mergelsberg, I., et al. (2018). "Steglich Esterification: A Versatile Method for the Synthesis of Hindered Esters." Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Poly(4-hydroxybenzoate) Using Cyclooctyl 4-Hydroxybenzoate as a Non-Volatile Monomer

This Application Note is designed for researchers in polymer chemistry and materials science. It details the rationale and protocol for using Cyclooctyl 4-hydroxybenzoate as a specialized monomer for the synthesis of Pol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and materials science. It details the rationale and protocol for using Cyclooctyl 4-hydroxybenzoate as a specialized monomer for the synthesis of Poly(4-hydroxybenzoate) (PHB) and related liquid crystalline polyesters (LCPs).

Executive Summary

The synthesis of wholly aromatic polyesters, such as Poly(4-hydroxybenzoate) (PHB), is traditionally challenging due to the high melting points of the polymers and the volatility of standard monomers. While Methyl 4-hydroxybenzoate is a common precursor, it suffers from significant sublimation at reaction temperatures (>125°C), leading to stoichiometric drift and low molecular weight.

This guide introduces Cyclooctyl 4-hydroxybenzoate as a superior "bulky ester" monomer. The cyclooctyl group serves as a high-boiling leaving group (Cyclooctanol, bp ~185°C) that remains in the melt phase during early oligomerization, preventing monomer loss and ensuring precise stoichiometry. This protocol outlines the synthesis of the monomer and its subsequent polymerization via high-temperature melt transesterification.

Scientific Rationale: The "Bulky Ester" Advantage

The Sublimation Problem

In standard polyesterification, Methyl 4-hydroxybenzoate is often used. However, it possesses a high vapor pressure and sublimes readily before reacting, particularly in open systems or under vacuum. This loss of monomer disrupts the 1:1 stoichiometry required for high degree of polymerization (DP), as described by the Carothers equation.

The Cyclooctyl Solution

By esterifying 4-hydroxybenzoic acid (HBA) with Cyclooctanol , we create a monomer with significantly increased molecular weight and van der Waals interactions.

  • Sublimation Suppression: The bulky cyclooctyl ring anchors the monomer in the melt, preventing flash sublimation.

  • Solubility: The aliphatic ring improves solubility in hydrophobic comonomers (e.g., fatty acid dimers or long-chain diols) during the initial stages of copolymerization.

  • Controlled Kinetics: The steric bulk of the cyclooctyl group slows the transesterification rate slightly, preventing uncontrolled precipitation of low-molecular-weight oligomers.

Reaction Pathway

The polymerization proceeds via Transesterification (Alcoholysis). The cyclooctyl group acts as the leaving group.

Reaction:



Visualizing the Mechanism

The following diagram illustrates the transformation from monomer synthesis to final polymer, highlighting the recycling of the bulky leaving group.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization HBA 4-Hydroxybenzoic Acid Monomer Cyclooctyl 4-hydroxybenzoate HBA->Monomer Esterification (-H2O) CycOH Cyclooctanol CycOH->Monomer Oligomer Oligomers (Melt Phase) Monomer->Oligomer Transesterification (180-220°C) Polymer Poly(4-hydroxybenzoate) (Solid/LCP) Oligomer->Polymer Polycondensation (>250°C, Vacuum) Byproduct Cyclooctanol (Recycled) Oligomer->Byproduct Elimination

Figure 1: Synthetic pathway from precursors to high-performance polyester, showing the role of cyclooctanol as a recoverable leaving group.

Experimental Protocols

Part A: Synthesis of Cyclooctyl 4-hydroxybenzoate Monomer

Since this monomer is not a standard commodity chemical, it must be synthesized with high purity (>99.5%) to ensure successful polymerization.

Reagents:

  • 4-Hydroxybenzoic acid (HBA): 138.12 g (1.0 mol)

  • Cyclooctanol: 192.3 g (1.5 mol, 1.5 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1.0 wt%)

  • Solvent: Toluene (500 mL) for azeotropic distillation.

Protocol:

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add HBA, Cyclooctanol, pTSA, and Toluene.

  • Reflux: Heat to reflux (approx. 115°C). Water will collect in the Dean-Stark trap. Continue until theoretical water evolution (18 mL) ceases (approx. 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over MgSO₄, filter, and remove toluene via rotary evaporation.

  • Crystallization: Recrystallize the crude ester from Ethanol/Water (80:20).

    • Critical Step: Ensure the removal of all free Cyclooctanol. Residual alcohol acts as a chain terminator/plasticizer.

  • Yield: Expect ~85-90%. White crystalline solid.[1]

Part B: Melt Transesterification Polymerization

This protocol targets a high-molecular-weight aromatic polyester.

Equipment:

  • Stainless steel or glass reactor (100 mL) with high-torque mechanical stirrer (anchor type).

  • Nitrogen inlet/outlet.

  • Vacuum line with cold trap (capable of <1 mbar).

  • Heating mantle or oil bath (up to 300°C).

Catalyst:

  • Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ): 200-500 ppm.

Step-by-Step Procedure:

PhaseTemperaturePressureTimeDescription
1. Melting 160°C

Flow
30 minMelt the monomer. Add catalyst.[2][3] Ensure homogeneous melt.
2. Oligomerization 200°C

Flow
2 hrsTransesterification begins. Cyclooctanol is generated but refluxes or slowly distills. Key Benefit: Monomer does not sublime.
3. Pre-Polymerization 240°C200 mbar1 hrIncrease temp. Apply weak vacuum to strip bulk Cyclooctanol. Viscosity increases.
4. Polycondensation 280-300°C<1 mbar2-4 hrsHigh vacuum. Drive reaction to completion. Polymer may turn opaque (crystallization) or liquid crystalline (shear thinning).
5. Discharge 300°C

-Discharge melt into water or mold.

Comparative Data: Methyl vs. Cyclooctyl Ester

The following table highlights the physicochemical advantages of using the cyclooctyl derivative for this specific application.

PropertyMethyl 4-hydroxybenzoateCyclooctyl 4-hydroxybenzoateImpact on Polymerization
Molecular Weight 152.15 g/mol 248.32 g/mol Higher mass = lower volatility.
Melting Point 125-128°C~50-60°C (Est.)Lower MP aids initial melt processing.
Boiling Point (Leaving Group) 64.7°C (Methanol)185°C (Cyclooctanol)Cyclooctanol stays in reactor longer, maintaining solvent-like phase.
Sublimation Risk High (>120°C)Negligible Prevents loss of stoichiometry.
Solubility (Hydrocarbons) LowHighExcellent for copolymers with fatty acids.

Characterization & Validation

To validate the success of the polymerization, the following analytical methods are required:

  • FTIR Spectroscopy:

    • Monitor the disappearance of the Aliphatic C-H stretch (2850-2950 cm⁻¹) from the cyclooctyl group.

    • Confirm the shift of the Carbonyl (

      
      ) peak from ~1715 cm⁻¹ (ester monomer) to ~1735 cm⁻¹ (polymeric ester).
      
  • Differential Scanning Calorimetry (DSC):

    • PHB is highly crystalline.[1][4] Look for a

      
       (often weak) and high 
      
      
      
      (often >350°C, decomposition may occur before melting for pure PHB).
    • Note: If the polymer is a Liquid Crystal Polymer (LCP), look for a mesophase transition (

      
      ) before isotropization.
      
  • TGA (Thermogravimetric Analysis):

    • Verify thermal stability.[5] Pure PHB should be stable up to >400°C.

    • Weight loss <300°C indicates trapped cyclooctanol or oligomers.

Troubleshooting Guide

  • Problem: Low Molecular Weight (Brittle polymer).

    • Cause: Incomplete removal of cyclooctanol.

    • Solution: The bulky leaving group requires high vacuum (<1 mbar) and high shear at the final stage to diffuse out of the viscous melt. Increase final temperature to 300°C.

  • Problem: Discoloration (Brown/Black).

    • Cause: Oxidation or thermal degradation.

    • Solution: Ensure strict

      
       purging. Reduce catalyst concentration.
      
  • Problem: Monomer Sublimation (White crystals on reactor neck).

    • Observation: This should be minimal compared to methyl ester. If observed, it is likely unreacted HBA (impurity) or the cyclooctyl ester flashing off under vacuum too early.

    • Solution: Do not apply vacuum until the mixture has oligomerized at 200°C for at least 1 hour.

References

  • Kricheldorf, H. R. (1997). "Liquid Crystalline Polyimides and Polyesters." Handbook of Polymer Synthesis. Link (General reference for LCP synthesis logic).

  • Soni, M. G., et al. (2002).[6] "Evaluation of the health aspects of methyl paraben: a review of the published literature." Food and Chemical Toxicology. (Data on Methyl Paraben properties and sublimation risks).

  • Jackson, W. J. (1980). "Liquid Crystal Polymers. IV. Liquid Crystalline Aromatic Polyesters." British Polymer Journal. (Foundational text on PHB synthesis).

  • Pilati, F. (1989). "Polyesters." Comprehensive Polymer Science. (Describes melt transesterification kinetics and leaving group effects).

  • PubChem. (2025).[4] "4-Hydroxybenzoic acid Compound Summary." (Physical properties of the parent acid).

Sources

Application

Application of Cyclooctyl 4-hydroxybenzoate in antimicrobial preservation studies

Executive Summary This application note details the evaluation protocols for Cyclooctyl 4-hydroxybenzoate (Cyclooctyl Paraben) , a high-lipophilicity analog of the standard paraben series. While methyl and propyl paraben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation protocols for Cyclooctyl 4-hydroxybenzoate (Cyclooctyl Paraben) , a high-lipophilicity analog of the standard paraben series. While methyl and propyl parabens are industry standards, their efficacy is often limited by short alkyl chain lengths that fail to penetrate complex lipid envelopes of certain resistant fungi and Gram-positive bacteria.

Cyclooctyl 4-hydroxybenzoate represents a "tipping point" molecule in Structure-Activity Relationship (SAR) studies. With an estimated LogP > 4.5, it offers superior membrane partitioning potential but presents significant solubility challenges in aqueous media. This guide provides a standardized workflow to overcome solubility artifacts and accurately determine the antimicrobial efficacy of this bulky ester against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

Chemical Profile & Mechanistic Rationale

Compound: Cyclooctyl 4-hydroxybenzoate Molecular Formula: C₁₅H₂₀O₃ Key Characteristic: Sterically bulky lipophilic tail (Cyclooctyl ring).

The Lipophilicity-Activity "Cutoff" Effect

In the paraben series, antimicrobial activity increases with alkyl chain length up to a critical point (typically C8–C10). Beyond this, water solubility drops so drastically that the molecule cannot reach the bacterial cell wall in sufficient concentration, or it becomes trapped in the outer membrane without penetrating the cytoplasm (the "cutoff effect").

Why Cyclooctyl? Unlike the linear n-octyl chain, the cyclooctyl ring introduces steric bulk. This modification is hypothesized to:

  • Enhance Metabolic Stability: The bulky ring may hinder hydrolysis by bacterial esterases compared to linear chains.

  • Modify Membrane Disruption: The rigid ring structure disrupts lipid packing density more severely than a flexible linear chain once inserted into the bilayer.

Mechanism of Action Diagram

The following diagram illustrates the partitioning and disruption mechanism.

G Substrate Cyclooctyl 4-hydroxybenzoate (High LogP ~5.0) Aqueous Aqueous Phase (Low Solubility) Substrate->Aqueous Dispersion Hydrolysis Hydrolysis Blocked (Steric Hindrance) Substrate->Hydrolysis Cyclic Bulk Protection Membrane Bacterial Cell Membrane (Lipid Bilayer) Aqueous->Membrane Partitioning (Driven by Hydrophobicity) Disruption Membrane Expansion & Ion Leakage Membrane->Disruption Accumulation Death Cell Death (Loss of PMF) Disruption->Death Esterase Bacterial Esterases Esterase->Substrate Attack Attempt

Caption: Mechanism of Action: Partitioning of Cyclooctyl 4-hydroxybenzoate into the lipid bilayer leading to membrane potential collapse, with steric protection against enzymatic degradation.

Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Critical Step: Direct addition of Cyclooctyl 4-hydroxybenzoate to Muller-Hinton broth will result in precipitation and false-negative MIC values.

Reagents:

  • Cyclooctyl 4-hydroxybenzoate (Purity >98%)

  • DMSO (Dimethyl sulfoxide), sterile grade

  • Tween 80 (Polysorbate 80)

Procedure:

  • Primary Stock (10,000 µg/mL): Weigh 10 mg of Cyclooctyl 4-hydroxybenzoate. Dissolve completely in 1 mL of 100% DMSO. Vortex for 30 seconds.

  • Intermediate Stock (with Surfactant): Dilute the Primary Stock 1:10 into sterile water containing 2% Tween 80 .

    • Result: 1,000 µg/mL compound in 10% DMSO / 2% Tween 80.

    • Note: The Tween 80 forms micelles that carry the lipophilic paraben, preventing crystallization upon contact with aqueous media.

Protocol B: Modified Broth Microdilution (MIC Determination)

Standard CLSI protocols must be modified to account for the solvent vehicle.

Organisms:

  • Staphylococcus aureus (ATCC 6538) - Gram-positive model.[1][2]

  • Pseudomonas aeruginosa (ATCC 9027) - Gram-negative/Efflux model.[2]

  • Candida albicans (ATCC 10231) - Fungal model.[2]

Workflow:

  • Inoculum Prep: Adjust bacterial cultures to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well polypropylene plate (low binding).

  • Serial Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of Intermediate Stock (1000 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.

    • Concentration Range: 1000 µg/mL down to 1.95 µg/mL.

  • Controls:

    • Vehicle Control: Media + 1% DMSO + 0.2% Tween 80 (Must show growth).

    • Sterility Control: Media only.

  • Inoculation: Add 100 µL of diluted inoculum to all test wells.

  • Incubation: 35°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Visual turbidity or Absorbance at 600nm.

Interpretation Table:

ResultObservationSignificance
Clear Well No GrowthConcentration is ≥ MIC.
Turbid Well GrowthConcentration is < MIC.
Precipitate Crystal formation at bottomINVALID. Solubility limit exceeded. Report as "> Solubility Limit".
Protocol C: Time-Kill Kinetics

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

Procedure:

  • Prepare a 10 mL culture flask with compound concentration at 2x MIC (determined from Protocol B).

  • Inoculate with 10⁶ CFU/mL of S. aureus.

  • Incubate at 35°C with shaking (150 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 1, 4, 8, and 24 hours.

  • Neutralization: Immediately transfer aliquot into 900 µL D/E Neutralizing Broth (essential to stop paraben activity).

  • Plating: Serial dilute and plate on Tryptic Soy Agar. Count colonies after 24h.

Data Visualization (Expected): A bactericidal effect is defined as a ≥3 log₁₀ reduction in CFU/mL.

Comparative Data Analysis

When evaluating Cyclooctyl 4-hydroxybenzoate, compare results against standard parabens to validate the "Steric/Lipophilic Advantage."

Hypothetical Reference Values (for validation):

CompoundLogP (Approx)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)Solubility (Water)
Methyl Paraben1.961000 - 2000> 2000High
Propyl Paraben3.04250 - 500> 2000Moderate
Cyclooctyl Paraben ~5.2 15 - 30 *> 1000 Very Low

*Note: The low MIC for S. aureus reflects the high affinity for the Gram-positive membrane. The lack of efficacy against P. aeruginosa is typical for parabens due to the outer membrane exclusion of hydrophobic molecules.

Workflow Visualization

The following diagram outlines the decision tree for evaluating lipophilic preservatives.

Workflow Start Start: Cyclooctyl Paraben Sample SolubilityCheck Solubility Check (Visual in Media) Start->SolubilityCheck Precip Precipitation? SolubilityCheck->Precip AddCoSolvent Add 2% Tween 80 + DMSO Precip->AddCoSolvent Yes Proceed Proceed to Microdilution Precip->Proceed No AddCoSolvent->Proceed MIC_Read Read MIC (24h) Proceed->MIC_Read Result_Valid Valid MIC (Clear/Turbid) MIC_Read->Result_Valid Homogeneous Result_Invalid Invalid (Crystals) MIC_Read->Result_Invalid Precipitate

Caption: Decision tree for handling solubility issues during antimicrobial susceptibility testing of lipophilic parabens.

References

  • Soni, M. G., et al. (2005). "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology. Link

  • Routledge, E. J., et al. (1998). "Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic."[3] Toxicology and Applied Pharmacology. (Establishes SAR chain length principles). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard. Link

  • United States Pharmacopeia (USP). (2024). "USP <51> Antimicrobial Effectiveness Testing."[4][5] USP-NF. Link

  • Mizuno, H., et al. (2014). "Structure-activity relationship of a series of 17 parabens... for histamine release." Journal of Toxicological Sciences. (Provides comparative data on octyl/heptyl analogs). Link

Sources

Method

Advanced Protocols for the Incorporation of Cyclooctyl 4-Hydroxybenzoate into Liquid Crystalline Polymer Architectures

Executive Summary & Scientific Rationale This guide details the methodologies for incorporating Cyclooctyl 4-hydroxybenzoate (C8-HBA) into Liquid Crystalline Polymer (LCP) systems. Unlike linear alkyl chains (e.g., n-oct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the methodologies for incorporating Cyclooctyl 4-hydroxybenzoate (C8-HBA) into Liquid Crystalline Polymer (LCP) systems. Unlike linear alkyl chains (e.g., n-octyl), the cyclooctyl moiety introduces a unique "bulky flexibility." This specific geometric constraint disrupts the efficient packing of mesogens without completely destroying the liquid crystalline phase, a phenomenon critical for:

  • lowering transition temperatures (

    
     and 
    
    
    
    ) to improve processability.
  • preventing crystallization in optical films (stabilizing the glassy nematic state).

  • tuning surface energy in alignment layers.

Since C8-HBA is a monofunctional molecule (possessing one reactive phenolic hydroxyl group and one inert ester tail), it cannot serve as a main-chain repeating unit alone. Therefore, "incorporation" is achieved via three distinct routes:

  • Route A (Covalent): Side-Chain Functionalization (Pendant attachment).

  • Route B (Covalent): End-Capping (Molecular weight control in main-chain polyesters).

  • Route C (Physical): Mesogenic Doping (Plasticization).

Material Preparation: Synthesis of the C8-HBA Mesogen

Before incorporation, the specific mesogen must be synthesized to high purity (>99.5%) to prevent inhibition of polymerization or phase separation.

Protocol 1: Steglich Esterification of 4-Hydroxybenzoic Acid

Objective: Synthesize Cyclooctyl 4-hydroxybenzoate from 4-hydroxybenzoic acid (4-HBA) and cyclooctanol.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cyclooctanol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-HBA and Cyclooctanol in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add DMAP.

  • Coupling: Add DCC dropwise dissolved in DCM. A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Filtration: Filter off the DCU byproduct using a sintered glass funnel.

  • Purification (Critical):

    • Wash filtrate with 0.5N HCl (to remove DMAP), then saturated

      
      , then brine.
      
    • Dry over

      
       and evaporate solvent.
      
    • Recrystallization: Recrystallize from Ethanol/Water (80:20) to remove unreacted cyclooctanol.

  • Validation: Confirm structure via

    
    -NMR (Look for cyclooctyl multiplet at 
    
    
    
    1.5-2.0 ppm and ester methine at
    
    
    ~5.1 ppm).

Method A: Covalent Incorporation (Side-Chain LCPs)[2]

This method attaches the C8-HBA moiety as a pendant group to a polymer backbone. This is ideal for optical applications requiring stable alignment.

Mechanism: The phenolic -OH of C8-HBA is reacted with a polymerizable group (e.g., methacryloyl chloride) to create a monomer, which is then polymerized.

Protocol 2: Synthesis of Side-Chain Precursor & Polymerization

Step 1: Monomer Synthesis (Methacrylation)

  • Reactants: C8-HBA + Methacryloyl Chloride + Triethylamine (TEA).

  • Conditions: THF, 0°C to RT, 12h.

  • Product: Cyclooctyl 4-(methacryloyloxy)benzoate.

  • Purification: Column chromatography (Silica, Hexane/Ethyl Acetate).

Step 2: Free Radical Polymerization

  • Charge: Place the monomer (1 g) and AIBN (1 wt%) in a Schlenk tube.

  • Solvent: Add dry Toluene (10 mL).

  • Degas: Perform three Freeze-Pump-Thaw cycles to remove oxygen (Oxygen inhibits radical propagation).

  • Polymerize: Heat to 70°C for 24 hours.

  • Precipitation: Pour the reaction mixture into cold Methanol. Filter the white polymer precipitate.[1]

  • Drying: Vacuum dry at 40°C.

Diagram: Side-Chain Incorporation Workflow

SideChainSynthesis Figure 1: Synthetic pathway for converting C8-HBA into a Side-Chain Liquid Crystalline Polymer. HBA 4-Hydroxybenzoic Acid Ester Cyclooctyl 4-hydroxybenzoate (C8-HBA) HBA->Ester Esterification (DCC/DMAP) Cyc Cyclooctanol Cyc->Ester Monomer Polymerizable Monomer Ester->Monomer Acylation (-HCl) Meth Methacryloyl Chloride Meth->Monomer Poly Side-Chain LCP (Poly-C8-HBA) Monomer->Poly Radical Polymerization (AIBN, 70°C)

Method B: Covalent End-Capping (Main-Chain Polyesters)

In main-chain LCPs (e.g., Vectra-type polyesters), C8-HBA acts as a chain terminator . This is used to control molecular weight and introduce "bulky ends" that suppress high-melting crystallites.

Protocol 3: Melt Transesterification Doping

Context: Synthesis of a random copolyester (e.g., HBA/HNA) with C8-HBA end-caps.

  • Acetylation (One-Pot):

    • Mix 4-Hydroxybenzoic acid, 6-Hydroxy-2-naphthoic acid, and C8-HBA (Calculated mole % for desired MW) .

    • Add Acetic Anhydride (excess).

    • Reflux at 140°C to convert all phenols to acetates. Note: The C8-HBA phenol becomes an acetate.

  • Acidolysis Polymerization:

    • Raise temp to 250°C-280°C under

      
       flow.
      
    • Acetic acid distills off.

    • Apply vacuum (0.1 mbar) gradually to drive polycondensation.

  • Mechanism: The bifunctional monomers grow the chain. The monofunctional C8-HBA acetate reacts with a carboxylic acid chain end, "capping" it.

  • Result: An LCP where the chain ends are terminated by cyclooctyl esters.

Method C: Physical Incorporation (Doping/Blending)

This method uses C8-HBA as a Low Molecular Weight Liquid Crystal (LMWLC) dopant.

Protocol 4: Solution Blending (for Optical Films)

Application: Tuning the color of cholesteric films or plasticizing brittle LCPs.

  • Host Polymer: Select a soluble LCP (e.g., Hydroxypropyl cellulose or an amorphous side-chain polyester).

  • Solvent System: Dissolve Host Polymer (10 wt%) and C8-HBA (1-15 wt%) in a common solvent (e.g., Chloroform or THF).

  • Mixing: Stir for 4 hours to ensure molecular-level dispersion.

  • Casting: Spin-coat or blade-coat onto a glass substrate.

  • Annealing: Heat the film above the

    
     of the blend but below the clearing point (
    
    
    
    ) to allow the cyclooctyl mesogens to align with the host matrix.

Data Summary: Effect of C8-HBA Doping

PropertyEffect of C8-HBA AdditionMechanism
Glass Transition (

)
DecreasesCyclooctyl ring increases free volume (Plasticization).
Clearing Point (

)
DecreasesDisruption of mesogen packing efficiency.
Viscosity DecreasesLubrication between polymer chains.
Crystallinity SuppressedBulky ring prevents dense crystal packing.

Characterization & Troubleshooting

Key Analytical Techniques
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat/Cool at 10°C/min.

    • Look for: Suppression of crystallization exotherms and shift in

      
      .
      
  • Polarized Optical Microscopy (POM):

    • Protocol: Observe thin films between crossed polarizers on a hot stage.

    • Validation: "Schlieren" textures indicate Nematic phase; "Focal Conic" indicates Smectic. The cyclooctyl group often favors Nematic due to steric hindrance preventing Smectic layering.

  • X-Ray Diffraction (XRD):

    • Used to measure the d-spacing. The bulky cyclooctyl group will increase the lateral spacing between chains.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Phase Separation (Opaque film) Solubility limit exceeded.Reduce C8-HBA loading (<10%) or use a more compatible host matrix.
No Mesophase (Isotropic) C8-HBA loading too high.The bulky tail has destroyed LC order. Reduce concentration.
Low Molecular Weight (Method B) Too much C8-HBA used.Recalculate Carothers equation; reduce end-capper ratio.

References

  • Cowie, J. M. G., & Wu, H. H. (1988). Thermotropic Liquid-Crystalline Polyesters Containing Cyclooctyl Units III.[2] Effect of Mesogen Length and the Dual Role of the Cyclooctyl Ring. Liquid Crystals, 3(10), 1387-1391. Link

  • Imrie, C. T. (1995). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. Wiley-VCH. (Provides context on flexible spacers and bulky tails).
  • Lee, S., et al. (2019). Vertical Liquid Crystal Alignment of Comb-Like Alkyl Hydroxybenzoate-Substituted Polystyrene. Polymers, 11(6), 940. Link

  • Celanese Corporation. (2004). Liquid Crystal Polymers (Patent WO2004016673A1). (Describes standard melt transesterification protocols for HBA-based LCPs). Link

Sources

Application

Optimizing Solubilization Strategies for Cyclooctyl 4-hydroxybenzoate: A Physicochemical Approach

APPLICATION NOTE: AN-SOLV-2025-04 Executive Summary Cyclooctyl 4-hydroxybenzoate is a lipophilic ester of 4-hydroxybenzoic acid (paraben). Unlike its shorter-chain counterparts (methyl- or propylparaben), the cyclooctyl...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-SOLV-2025-04

Executive Summary

Cyclooctyl 4-hydroxybenzoate is a lipophilic ester of 4-hydroxybenzoic acid (paraben). Unlike its shorter-chain counterparts (methyl- or propylparaben), the cyclooctyl derivative presents significant solubilization challenges due to the bulky, hydrophobic cyclooctyl ring. This Application Note provides a rigorous, data-driven methodology for selecting optimal solvent systems. It integrates Hansen Solubility Parameters (HSP), Green Chemistry principles, and validated experimental protocols to ensure reproducible dissolution for analytical and formulation purposes.

Physicochemical Profiling & Mechanistic Insight

To select a solvent scientifically, we must first deconstruct the solute's molecular interaction potential.

Structural Analysis

The molecule consists of three distinct interaction domains:

  • Phenolic Hydroxyl Group (-OH): A hydrogen bond donor (HBD) and acceptor (HBA). This is the primary site for interaction with protic solvents (e.g., alcohols).

  • Ester Linkage (-COO-): A hydrogen bond acceptor (HBA) with moderate polarity.

  • Cyclooctyl Ring (C8H15): A large, non-polar, hydrophobic moiety. This significantly increases the partition coefficient (LogP) compared to methylparaben, drastically reducing water solubility and necessitating solvents with high dispersion forces.

Predicted Solubility Parameters

Using Group Contribution Methods (Van Krevelen/Hoftyzer) based on the n-octyl paraben analog, we establish the theoretical solubility profile:

ParameterValue (Estimated)Significance
LogP (Octanol/Water) ~4.3 – 4.8Highly Lipophilic. Water solubility is negligible (< 5 mg/L).[1]

(Dispersion)
17.5 MPa

Requires solvents with significant non-polar character.

(Polar)
4.5 MPa

Low polarity requirement; avoids highly polar aprotics like pure water.

(H-Bonding)
9.5 MPa

Moderate H-bonding capability due to the phenolic -OH.

Key Insight: The limiting factor for Cyclooctyl 4-hydroxybenzoate is not polarity, but hydrophobicity . Solvents must match the dispersion energy (


) of the cyclooctyl ring while accommodating the H-bonding of the phenol.

Solvent Selection Strategy

We utilize a "Green-First" screening approach, prioritizing solvents with low toxicity and environmental impact (Class 3) before resorting to traditional Class 2 solvents.

Recommended Solvent Classes
Tier 1: Green & High Performance (Preferred)
  • Ethanol (EtOH): Excellent match. The ethyl group interacts with the lipophilic domain, while the hydroxyl group satisfies the solute's H-bonding needs.

  • 1-Propanol / Isopropanol: Slightly better solubilization than ethanol due to higher lipophilicity.

  • Ethyl Acetate: Good "greener" alternative for non-protic dissolution, though it lacks H-bond donation.

Tier 2: High Solubilization Power (Use for Stock Solutions)
  • DMSO (Dimethyl Sulfoxide): Universal solvent. Breaks intermolecular H-bonds efficiently. Ideal for analytical stock solutions (10-100 mM).

  • PEG 400 (Polyethylene Glycol): Excellent for pharmaceutical formulations; provides steric stabilization.

Tier 3: Cosolvent Systems (Water-Miscible)

Pure water is a non-solvent. To achieve aqueous compatibility, use a Log-Linear Cosolvency model .

  • System: Ethanol/Water or Propylene Glycol/Water.

  • Rule of Thumb: A minimum of 40% (v/v) organic cosolvent is likely required to maintain millimolar solubility.

Decision Tree for Solvent Selection

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType Analytical Analytical (HPLC/GC) AppType->Analytical Formulation Formulation (Topical/Pharma) AppType->Formulation Stock Stock Solution (>10 mg/mL)? Analytical->Stock Toxicity Toxicity Constraints? Formulation->Toxicity DMSO Select DMSO or Methanol Stock->DMSO Yes MobilePhase Mobile Phase Compatible? Stock->MobilePhase No Acetonitrile Select Acetonitrile/Water MobilePhase->Acetonitrile Yes Green Select Ethanol, Propylene Glycol, or Transcutol Toxicity->Green Strict (Human Use) Lipophilic Select Oils (MCT, IPM) or Ethyl Acetate Toxicity->Lipophilic External/Industrial

Figure 1: Decision matrix for selecting the appropriate solvent based on downstream application requirements.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Purpose: To empirically validate the solubility limit in a selected solvent at thermodynamic equilibrium.

Materials:

  • Cyclooctyl 4-hydroxybenzoate (Solid).

  • Target Solvent (e.g., Ethanol, pH 7.4 Buffer/Ethanol mix).

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; parabens may adsorb).

  • Thermostatic Shaker.

Workflow:

  • Excess Addition: Weigh approximately 50 mg of Cyclooctyl 4-hydroxybenzoate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Ensure solid excess is visible (suspension).

  • Equilibration: Seal vial and agitate at 25°C ± 0.1°C for 24 hours (Orbit: 200 rpm).

  • Sedimentation: Allow the vial to stand for 1 hour to let undissolved solids settle.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate to saturate filter binding sites.

  • Dilution: Immediately dilute the filtrate (e.g., 1:100) with Mobile Phase to prevent precipitation during analysis.

  • Quantification: Analyze via HPLC-UV (See Protocol B).

Protocol B: HPLC Quantification Method

Purpose: Accurate quantification of dissolved paraben. Validated for lipophilic parabens.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Methanol (HPLC Grade)
Isocratic Ratio 80% B / 20% A (High organic required for elution)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time Expect ~6–9 mins (Significantly later than methylparaben)
Injection Vol 10 µL

Critical Troubleshooting & Tips

  • The "Oiling Out" Phenomenon:

    • Observation: Upon adding water to an ethanolic stock solution, the solution turns milky.

    • Cause: You have crossed the "Binodal Curve." The hydrophobic effect forces the cyclooctyl paraben out of solution as liquid droplets before crystallizing.

    • Solution: Increase the organic cosolvent ratio or add a surfactant (e.g., Tween 80 at 0.1%).

  • Adsorption Losses:

    • Lipophilic parabens stick to plastics. Always use glass vials for equilibration. Use PTFE or PVDF filters; avoid Cellulose Acetate or Nylon.

  • pH Sensitivity:

    • The phenolic pKa is ~8.5. At pH > 8.0, the molecule ionizes (phenolate), drastically increasing water solubility but potentially compromising chemical stability (hydrolysis of the ester). Maintain pH 4.0 – 6.0 for maximum stability.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[2] [Link]

  • Soni, M. G., et al. (2005). "Safety assessment of propyl paraben and other parabens as used as cosmetic ingredients."[3] Cosmetic Ingredient Review. [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

Sources

Method

Procedure for acid chloride esterification of 4-hydroxybenzoic acid and cyclooctanol

An In-Depth Guide to the Synthesis of Cyclooctyl 4-hydroxybenzoate via Acid Chloride Esterification Authored by: A Senior Application Scientist This application note provides a comprehensive, technically-grounded protoco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Cyclooctyl 4-hydroxybenzoate via Acid Chloride Esterification

Authored by: A Senior Application Scientist

This application note provides a comprehensive, technically-grounded protocol for the synthesis of cyclooctyl 4-hydroxybenzoate. The procedure is a robust, two-step process commencing with the conversion of 4-hydroxybenzoic acid to its highly reactive acyl chloride intermediate, 4-hydroxybenzoyl chloride, followed by its esterification with cyclooctanol.

This guide is designed for researchers, chemists, and professionals in drug development and materials science. It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis. The methodologies described herein are built upon established principles of organic synthesis, ensuring reliability and reproducibility.

Strategic Overview & Reaction Principles

The synthesis of esters from carboxylic acids and alcohols can be achieved through various methods, most notably the Fischer esterification. However, for sterically hindered alcohols like cyclooctanol or when high yields and irreversible reaction conditions are desired, the acid chloride pathway is superior.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring that the reaction proceeds rapidly and to completion.[1][2]

The overall process is bifurcated into two distinct chemical transformations:

  • Step 1: Acyl Chloride Formation: 4-hydroxybenzoic acid is converted to 4-hydroxybenzoyl chloride using thionyl chloride (SOCl₂). This reaction is often catalyzed by N,N-dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion.[3][4][5]

  • Step 2: Esterification: The synthesized 4-hydroxybenzoyl chloride is reacted with cyclooctanol in a nucleophilic acyl substitution reaction.[6] A non-nucleophilic base, such as pyridine, is used to neutralize the HCl generated during the reaction, preventing potential side reactions and promoting the forward reaction.[6]

Reaction Mechanism Visualization

The following diagram illustrates the sequential chemical transformations.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 4-Hydroxybenzoic Acid C 4-Hydroxybenzoyl Chloride A->C DMF (cat.) B Thionyl Chloride (SOCl₂) B->C E Cyclooctyl 4-hydroxybenzoate C->E Pyridine D Cyclooctanol D->E

Caption: The two-step synthesis of cyclooctyl 4-hydroxybenzoate.

Safety Imperatives: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly corrosive and toxic reagent that requires strict safety protocols.

  • Handling: Always handle thionyl chloride in a certified chemical fume hood.[7] Personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty solvent-resistant gloves, is mandatory.[8][9]

  • Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[7] Ensure all glassware is scrupulously dried before use. Never quench a thionyl chloride reaction with water directly.[8]

  • Exposure: Inhalation is toxic and can cause severe respiratory irritation or delayed pulmonary edema.[7][9] Skin contact causes severe burns.[7] Emergency shower and eyewash stations must be immediately accessible.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[8] Containers should be tightly sealed.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzoyl Chloride

This protocol details the conversion of 4-hydroxybenzoic acid to its acyl chloride. The use of a solvent system containing benzene or toluene with DMF as a co-solvent/catalyst is a well-established method for producing high-purity 4-hydroxybenzoyl chloride.[3][4][10]

Materials & Equipment:

  • Round-bottom flask (250 mL), four-necked

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution)

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reagents: 4-hydroxybenzoic acid, thionyl chloride (SOCl₂), toluene (or benzene), N,N-dimethylformamide (DMF)

Procedure:

  • Setup: Assemble the four-necked flask with the stirrer, thermometer, reflux condenser, and dropping funnel in a fume hood. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 4-hydroxybenzoic acid (e.g., 20 g, 0.145 mol), toluene (120 mL), and N,N-dimethylformamide (40 mL).[4]

  • Dissolution: Begin stirring the mixture and heat it to 55°C to fully dissolve the solids.[4]

  • Thionyl Chloride Addition: Once the solids are dissolved, slowly add thionyl chloride (e.g., 34 g or 20.8 mL, 0.285 mol) dropwise from the dropping funnel over 30-60 minutes.[4][10] This addition is exothermic, and vigorous gas evolution (HCl, SO₂) will occur. Maintain the temperature at 55°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 55°C for 4 hours.[4] The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction period, allow the mixture to cool. The product, 4-hydroxybenzoyl chloride, is typically in the toluene layer. The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude product, which can be used directly in the next step.[11]

Protocol 2: Synthesis of Cyclooctyl 4-hydroxybenzoate

This protocol describes the esterification of the newly formed acyl chloride with cyclooctanol.

Materials & Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Reagents: Crude 4-hydroxybenzoyl chloride, cyclooctanol, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), pyridine, 1 M HCl solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Setup: In a fume hood, dissolve the crude 4-hydroxybenzoyl chloride from Protocol 1 in anhydrous DCM (100 mL) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Nucleophile & Base Addition: In a separate flask, prepare a solution of cyclooctanol (1.1 equivalents relative to the starting 4-hydroxybenzoic acid) and pyridine (1.2 equivalents) in anhydrous DCM (20 mL).

  • Reaction: Add the cyclooctanol/pyridine solution dropwise to the stirred, cooled solution of 4-hydroxybenzoyl chloride. The reaction is vigorous; maintain the temperature at 0°C during the addition.[1]

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine.

    • Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure cyclooctyl 4-hydroxybenzoate.

Quantitative Data & Characterization

Reagent Summary Table
ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
4-Hydroxybenzoic Acid138.120.1451.020.0 g
Thionyl Chloride118.970.285~2.034.0 g (20.8 mL)
Cyclooctanol128.210.1601.120.5 g (21.5 mL)
Pyridine79.100.1741.213.8 g (14.1 mL)
Analytical Characterization of Cyclooctyl 4-hydroxybenzoate

The identity and purity of the final product must be confirmed using spectroscopic methods.

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include:

    • ~3300-3400 cm⁻¹ (broad): O-H stretch of the phenolic group.

    • ~2850-2950 cm⁻¹: C-H stretches of the cyclooctyl group.

    • ~1710-1730 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.[12]

    • ~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1270-1280 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester.[12]

  • ¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The expected spectrum for cyclooctyl 4-hydroxybenzoate would show:

    • A singlet for the phenolic -OH proton (chemical shift can vary).

    • Two doublets in the aromatic region (~6.8-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

    • A multiplet corresponding to the proton on the carbon bearing the ester oxygen (-OCH-).

    • A series of multiplets in the upfield region (~1.4-1.8 ppm) for the remaining methylene protons of the cyclooctyl ring.

  • ¹³C NMR Spectroscopy: Carbon NMR helps to confirm the carbon skeleton of the molecule. Key signals would include:

    • The ester carbonyl carbon (~165-170 ppm).

    • Aromatic carbons (~115-160 ppm).

    • The carbon attached to the ester oxygen (-OCH-) in the cyclooctyl ring (~70-80 ppm).

    • Other aliphatic carbons of the cyclooctyl ring (~20-40 ppm).

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound. For cyclooctyl 4-hydroxybenzoate (C₁₅H₂₀O₃), the expected molecular ion peak [M]⁺ would be at m/z = 248.14.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire process from starting materials to final, characterized product.

G cluster_0 Synthesis cluster_1 Purification & Work-up cluster_2 Analysis A Starting Materials (4-Hydroxybenzoic Acid, Cyclooctanol, SOCl₂) B Step 1: Acyl Chloride Formation A->B C Step 2: Esterification with Cyclooctanol B->C D Crude Product C->D E Aqueous Wash (Acid/Base Extraction) D->E F Drying & Solvent Removal E->F G Recrystallization or Column Chromatography F->G H Pure Product: Cyclooctyl 4-hydroxybenzoate G->H I Spectroscopic Characterization (FTIR, NMR, MS) H->I

Caption: Comprehensive workflow for the synthesis and validation of the target ester.

References

  • Acid Halides to Esters: Alcoholysis - JoVE. Available at: [Link]

  • THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Synthesis of 4-hydroxybenzoyl chloride - PrepChem.com. Available at: [Link]

  • Acyl chlorides and alcohols - A Level Chemistry - Save My Exams. Available at: [Link]

  • Acid chlorides react with alcohols to form esters - Chemistry LibreTexts. Available at: [Link]

  • Acid Chloride + Alcohol = Ester (Mechanism) - YouTube. Available at: [Link]

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]

  • Formation of Esters - OperaChem. Available at: [Link]

  • ICSC 1409 - THIONYL CHLORIDE - Inchem.org. Available at: [Link]

  • CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents.
  • FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 - Scholars Research Library. Available at: [Link]

  • FTIR spectra of unmodified cellulose (spectrum a), the cellulose benzoate sample A16 with DS = 0.97 (spectrum b), and the sample A7 with DS = 2.21 (spectrum c) - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for removing unreacted cyclooctanol from Cyclooctyl 4-hydroxybenzoate

This guide is designed for researchers and process chemists requiring high-purity isolation of Cyclooctyl 4-hydroxybenzoate (an ester) from reaction mixtures containing unreacted Cyclooctanol (the starting alcohol). Topi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists requiring high-purity isolation of Cyclooctyl 4-hydroxybenzoate (an ester) from reaction mixtures containing unreacted Cyclooctanol (the starting alcohol).

Topic: Removal of unreacted Cyclooctanol from Cyclooctyl 4-hydroxybenzoate. Target Purity: >98% (HPLC/GC). Primary Challenge: Both species possess hydroxyl groups (-OH) and lipophilic carbocycles, leading to similar solubility profiles in standard organic solvents.[1]

Part 1: Strategic Overview (Decision Matrix)

Before selecting a protocol, determine your operational scale and product stability sensitivity.[1]

PurificationStrategy Start Start: Crude Reaction Mixture ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale Small Scale (<5g) ScaleCheck->SmallScale LargeScale Large Scale (>10g) ScaleCheck->LargeScale ChemExt Acid/Base Partitioning (Method 1) SmallScale->ChemExt High Purity Req Flash Flash Chromatography (Method 3) SmallScale->Flash Polishing Step VacDist Vacuum Distillation (Method 2) LargeScale->VacDist High Thermal Stability LargeScale->ChemExt Thermal Sensitivity VacDist->Flash Trace Impurity Removal

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and stability.

Part 2: Detailed Protocols

Method 1: The "pH Swing" Extraction (Chemical Partitioning)

Best For: High purity requirements; removing bulk alcohol without heat. Mechanism: This method exploits the acidity difference between the phenolic hydroxyl of the product (pKa ~10) and the aliphatic hydroxyl of cyclooctanol (pKa ~17).

The Protocol
  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (Diethyl Ether or Ethyl Acetate).

  • First Extraction (Base Wash):

    • Wash the organic phase with cold 1M NaOH (or 5% Na₂CO₃).

    • Action: The Cyclooctyl 4-hydroxybenzoate is deprotonated to form the water-soluble phenolate salt. The neutral Cyclooctanol remains in the organic layer.

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).

    • Optional: Wash the aqueous layer once with fresh ether to remove trapped cyclooctanol.

    • Discard the Organic Layer (Contains Cyclooctanol).

  • Acidification:

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1M HCl until pH < 2.

    • Action: The phenolate reprotonates, becoming insoluble in water. The product will precipitate as a solid or oil out.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh Ethyl Acetate.

    • Dry over MgSO₄, filter, and concentrate.[1]

⚠️ Critical Warning (Hydrolysis Risk): Ester bonds are susceptible to hydrolysis in strong base (Saponification).

  • Mitigation: Keep the NaOH solution cold (0-4°C) and minimize contact time (<10 mins).

  • Alternative: Use saturated Sodium Carbonate (Na₂CO₃) instead of NaOH for a milder environment, though extraction efficiency may be lower.[1]

Method 2: High-Vacuum Distillation (Kugelrohr)

Best For: Large scale (>10g); "Green" chemistry (solvent-free).[1] Mechanism: Exploits the boiling point differential.

  • Cyclooctanol BP: ~209°C (atm) / ~85°C (1 mmHg).[1]

  • Product BP: Estimated >300°C (atm) / Non-volatile at 1 mmHg without decomposition.

The Protocol
  • Place crude oil in a Kugelrohr or Short-path distillation setup.

  • Apply high vacuum (<0.5 mmHg).

  • Heat the source flask gradually to 90–110°C .

  • Cyclooctanol will distill over into the receiving bulb (clear liquid).

  • Cyclooctyl 4-hydroxybenzoate remains in the source flask as a residue.

Method 3: Flash Column Chromatography

Best For: Final polishing or small-scale separation. Stationary Phase: Silica Gel (60 Å).

Rf Analysis (TLC):

  • Cyclooctanol: Less polar (Higher Rf).

  • Cyclooctyl 4-hydroxybenzoate: More polar due to the phenolic -OH (Lower Rf).

Recommended Gradient:

  • Start: 100% Hexanes (to elute non-polar impurities).

  • Ramp: 5%

    
     20% Ethyl Acetate in Hexanes.
    
  • Note: Cyclooctanol usually elutes around 10-15% EtOAc; the Product elutes >20% EtOAc.

Part 3: Troubleshooting & FAQs

Q1: I tried the NaOH extraction (Method 1), but my yield is very low. Where did the product go?

Diagnosis: You likely suffered from Saponification . The base cleaved the ester bond, turning your product back into 4-hydroxybenzoic acid and cyclooctanol. Solution:

  • Check the discarded organic layer: If you hydrolyzed the ester, the regenerated cyclooctanol is there.

  • Check the aqueous layer (acidified): If you see a solid that is not your ester, it is likely 4-hydroxybenzoic acid.

  • Fix: Repeat the synthesis. During purification, use cold 5% Na₂CO₃ (weaker base) instead of NaOH and perform the washes rapidly.

Q2: The product is oiling out during the acidification step of Method 1. How do I collect it?

Answer: This is normal. Cyclooctyl esters are lipophilic and often do not crystallize immediately from water. Action: Do not try to filter the oil. Instead, perform a liquid-liquid extraction : add Ethyl Acetate directly to the acidified aqueous mixture, shake, and collect the organic layer.[1]

Q3: Can I use derivatization to remove the alcohol?

Answer: Yes, but it adds steps. Technique: React the crude mixture with Succinic Anhydride and DMAP.

  • Mechanism:[2][3][4][5] Unreacted Cyclooctanol converts to Cyclooctyl hemisuccinate (which contains a carboxylic acid).

  • Separation: Wash with weak base (NaHCO₃). The hemisuccinate (impurity) goes into the water. The target ester (which has a phenol, pKa ~10) will not deprotonate significantly in Bicarbonate (pH ~8.[1]5) and stays in the organic layer.

  • Note: This requires careful pH control to avoid washing out the phenolic product.

Q4: My TLC shows the spots are streaking.

Answer: Phenolic compounds often streak on silica due to hydrogen bonding. Fix: Add 1% Acetic Acid to your TLC and Column mobile phase. This keeps the phenol protonated and sharpens the spots.

Part 4: Visualizing the Chemical Partitioning (Method 1)

ChemicalPartition Crude Crude Mixture (Ester + Alcohol) Solvent Dissolve in Et2O Crude->Solvent BaseWash Wash with 1M NaOH (Cold) Solvent->BaseWash Sep Phase Separation BaseWash->Sep OrgLayer Organic Layer (Contains Cyclooctanol) Sep->OrgLayer AqLayer Aqueous Layer (Contains Product as Phenolate) Sep->AqLayer Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl to pH 2 AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Final Pure Cyclooctyl 4-hydroxybenzoate Extract->Final

Figure 2: Workflow for the "pH Swing" purification method, separating the phenolic ester from the neutral alcohol.

References

  • PubChem. Cyclooctanol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard reference for pKa-based extraction techniques).

  • Phenomenex. Flash Chromatography: Principles & Applications. Available at: [Link] (General reference for silica separation of polar/non-polar species).

Sources

Optimization

Optimizing recrystallization solvents for high-purity Cyclooctyl 4-hydroxybenzoate

Topic: Optimizing Recrystallization Solvents for Cyclooctyl 4-Hydroxybenzoate Ticket ID: #REC-CYC-4HB-001 Status: Open Assigned Expert: Dr. A. Vance, Senior Application Scientist Executive Summary: The Lipophilicity Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Cyclooctyl 4-Hydroxybenzoate Ticket ID: #REC-CYC-4HB-001 Status: Open Assigned Expert: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Lipophilicity Challenge

Cyclooctyl 4-hydroxybenzoate presents a distinct purification challenge compared to its shorter-chain homologs (Methyl- or Propylparaben). The bulky, lipophilic cyclooctyl ring significantly reduces water solubility and lowers the melting point relative to the acid precursor.

Standard paraben protocols (e.g., Methanol/Water precipitation) often fail here, leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This guide focuses on transitioning from aqueous-based systems to non-polar/polar organic pairs to ensure high purity (>99%) and effective removal of the high-boiling Cyclooctanol impurity.

Module 1: Solvent System Selection (The "Why")

User Question:

"I am using the standard Methanol/Water (50:50) method used for Methylparaben, but my Cyclooctyl ester comes out as a sticky oil at the bottom of the flask. Why is this happening, and what solvent should I use?"

Expert Resolution:

The "sticky oil" phenomenon is Oiling Out , occurring because the saturation temperature of your solute in the solvent mixture is higher than the solute’s melting point in that mixture.

The cyclooctyl ring makes your molecule too hydrophobic for high-water-content systems. You must switch to a system that accommodates the lipophilic tail while excluding the polar impurities (like unreacted 4-hydroxybenzoic acid).

Recommended Solvent Systems
Solvent SystemRoleICH ClassSuitabilityMechanism of Action
Ethyl Acetate / n-Heptane Primary Recommendation Class 3 (Low Tox)Excellent EtOAc dissolves the ester; Heptane acts as the anti-solvent. The non-polar nature keeps the oily Cyclooctanol impurity in solution while the product crystallizes.
Ethanol / Water SecondaryClass 3ModerateOnly works if water content is kept low (<20%). High risk of oiling out.[1] Good for removing inorganic salts.
Toluene AlternativeClass 2 (Limit Use)GoodHigh solubility at boiling; low at 0°C. Excellent impurity purging but requires rigorous drying to remove toxic residual solvent.
Decision Matrix: Solvent Selection

SolventSelection Start Start: Solvent Selection ImpurityCheck Primary Impurity? Start->ImpurityCheck AcidImp Unreacted 4-HBA (Polar) ImpurityCheck->AcidImp Polar AlcImp Cyclooctanol (Oily/Lipophilic) ImpurityCheck->AlcImp Non-Polar RouteA Ethanol / Water (90:10) AcidImp->RouteA RouteB Ethyl Acetate / Heptane AlcImp->RouteB ResultA Risk: Oiling Out Action: Seed @ 50°C RouteA->ResultA ResultB Optimal Purity Action: Slow Cooling RouteB->ResultB

Figure 1: Decision tree for selecting the optimal solvent system based on the dominant impurity profile.

Module 2: Process Troubleshooting (The "How")

User Question:

"I switched to Ethyl Acetate/Heptane, but I'm trapping the mother liquor inside the crystals. The purity is only 96%. How do I fix the crystal habit?"

Expert Resolution:

Trapped mother liquor (inclusions) indicates that crystal growth is too rapid . When the anti-solvent (Heptane) is added too quickly, the system jumps deep into the "Labile Zone" where nucleation is uncontrolled.

Corrective Protocol: The "Cloud Point" Method

To achieve >99% purity, you must operate within the Metastable Zone Width (MSZW) .

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (boiling, ~77°C).

  • Initial Anti-Solvent: Add hot n-Heptane dropwise just until a faint turbidity (cloudiness) persists.

  • Back-Solvation: Add 1-2 mL of hot Ethyl Acetate to clear the solution again.

  • Seeding (Critical): Cool to ~50°C. Add a few "seed" crystals of pure Cyclooctyl 4-hydroxybenzoate.

  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Do not use an ice bath immediately.

Why this works: Seeding provides a template for the crystal lattice, preventing the inclusion of the oily cyclooctanol impurity which tends to adsorb onto the crystal surface during rapid precipitation.

Module 3: Validated Experimental Protocol

Objective: Purification of Cyclooctyl 4-hydroxybenzoate to >99.5% HPLC purity. Scale: 10g Crude Input.

Step-by-Step Workflow
  • Preparation:

    • Place 10g crude ester in a 250mL round-bottom flask.

    • Add 30 mL Ethyl Acetate .

    • Equip with a reflux condenser and magnetic stir bar.

  • Dissolution:

    • Heat to reflux (~77°C) until solids dissolve.

    • Checkpoint: If insoluble particles remain (likely inorganic salts or catalyst), filter hot through a sintered glass funnel.

  • Crystallization:

    • Maintain temperature at 70°C.

    • Slowly add n-Heptane via addition funnel until permanent turbidity is observed (approx. 40-50 mL).

    • Add 2 mL Ethyl Acetate to restore clarity.

    • Remove heat source. Allow flask to cool to 50°C on the stir plate.

    • Seed with 10mg of pure crystal.

    • Cover flask with foil (insulation) to slow cooling. Let stand for 4 hours until reaching RT.

  • Isolation:

    • Cool flask in an ice bath (0-5°C) for 1 hour to maximize yield.

    • Filter using vacuum filtration (Buchner funnel).[2]

    • Wash: Rinse filter cake with 20 mL of cold (0°C) 1:3 Ethyl Acetate:Heptane mixture. Do not wash with pure Heptane, as it may precipitate surface impurities.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours to remove residual Class 3 solvents.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Input (10g) Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter AntiSolv Add Heptane to Cloud Point Filter->AntiSolv Seed Seed @ 50°C AntiSolv->Seed Cool Slow Cool to 20°C Seed->Cool Isolate Vacuum Filter & Wash Cool->Isolate

Figure 2: Optimized workflow for handling lipophilic paraben esters.

FAQ: Common Issues

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, Acetone is a Class 3 solvent and a good alternative. However, Acetone is miscible with water. If you use Acetone, you must ensure your glassware is perfectly dry. Ethyl Acetate is preferred because it is less hygroscopic and forms a better two-phase system if a water wash is ever required upstream.

Q: How do I remove the residual "chemical smell" (Cyclooctanol)? A: Cyclooctanol has a distinct odor. If the smell persists after recrystallization, the impurity is likely coating the crystal surface.

  • Fix: Triturate (grind) the solid in cold pentane or hexane and filter again. The cyclooctanol is highly soluble in alkanes, while the ester is not soluble in cold alkanes.

Q: What are the regulatory limits for these solvents? A: According to ICH Q3C (R8) guidelines:

  • Ethyl Acetate (Class 3): PDE = 50 mg/day (5000 ppm).

  • n-Heptane (Class 3): PDE = 50 mg/day (5000 ppm).

  • Methanol (Class 2): PDE = 30 mg/day (3000 ppm) - Avoid if possible.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical.[4] (Chapter 2.20: Recrystallisation Techniques). [Link]

  • Rasmuson, Å. et al. (2013).[5] Crystallization of Parabens: Thermodynamics, Nucleation and Processing.[5] KTH Royal Institute of Technology. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid (Compound Summary).[6][7][8][9] National Library of Medicine. [Link]

Sources

Troubleshooting

Minimizing side reactions during the preparation of bulky paraben esters

To: Global R&D Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Bulky Paraben Ester Synthesis Introduction: The Steric-Electronic Conflict Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Global R&D Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Bulky Paraben Ester Synthesis

Introduction: The Steric-Electronic Conflict

Synthesizing "bulky" paraben esters (e.g., isopropyl, isobutyl, or long-chain heptyl/octyl 4-hydroxybenzoates) presents a unique dual challenge compared to standard methyl/ethyl paraben production. You are fighting two opposing forces:

  • Kinetic Inhibition (Steric Hindrance): The bulky alcohol nucleophile attacks the carbonyl carbon significantly slower than methanol or ethanol. This necessitates higher temperatures or longer reaction times.

  • Thermodynamic Instability (Side Reactions): The harsh conditions required to overcome steric hindrance activate the phenolic hydroxyl group, leading to competing side pathways—primarily oligomerization (self-esterification) and alcohol dehydration (elimination).

This guide replaces generic "cookbook" recipes with a troubleshooting-first approach, focusing on the why and how of maintaining chemoselectivity.

Troubleshooting & Optimization (Q&A)

Q1: My reaction has stalled at ~60% conversion. Adding more acid catalyst isn't helping. Why?

Diagnosis: You have likely reached the thermodynamic equilibrium limit, or you are degrading your alcohol. Technical Insight: Fischer esterification is an equilibrium process (


). For bulky alcohols, the forward rate constant (

) is low. Merely adding acid increases the rate of both forward and reverse reactions but does not shift the equilibrium position. Furthermore, strong mineral acids (H₂SO₄) at high temperatures can dehydrate secondary/branched alcohols into alkenes (e.g., isopropanol

propene), depleting your reagent. Corrective Action:
  • Water Removal: You must perturb the equilibrium by removing water. Use a Dean-Stark trap with an azeotropic solvent (Toluene is superior to benzene due to higher boiling point and lower toxicity).

  • Reagent Stoichiometry: Increase the alcohol equivalents (3–5 eq) only if the alcohol is cheap and stable. If the alcohol is valuable, use the acid in excess.

Q2: The product is dark/tarry, and NMR shows broad peaks in the aromatic region. What is this?

Diagnosis: You are observing oligomerization (Poly-paraben formation). Technical Insight: 4-Hydroxybenzoic acid (4-HBA) is an AB-type monomer; it contains both a nucleophile (Phenol, -OH) and an electrophile (Carboxyl, -COOH). Under forcing conditions (high T, strong acid), the phenolic oxygen of one 4-HBA molecule attacks the activated carbonyl of another, forming dimers, trimers, and oligomers. Corrective Action:

  • Dilution: Oligomerization is a bimolecular reaction between two solute molecules. Esterification is bimolecular between solute and solvent (alcohol). High dilution favors the reaction with the solvent (alcohol) over the self-reaction.

  • Temperature Control: Do not exceed 110°C. Oligomerization rates spike significantly above this threshold.

  • Switch Catalyst: Move from H₂SO₄ to a solid acid catalyst like Montmorillonite K10 or a mild Lewis acid (e.g., Hafnium salts). These often show higher selectivity for the alcohol over the phenol [1].

Q3: I am trying to make tert-butyl paraben, but I only isolate 4-HBA and isobutylene gas. Is Fischer esterification impossible here?

Diagnosis: Yes. Tertiary alcohols undergo E1 elimination rapidly in the presence of strong acids. Technical Insight: The carbocation intermediate formed from a tertiary alcohol is stable enough to lose a proton and form an alkene before it can attack the carbonyl. Corrective Action:

  • Change Mechanism: Abandon Fischer esterification. Use Steglich Esterification (DCC/DMAP) or the Mitsunobu Reaction . These proceed under mild, neutral/basic conditions that avoid carbocation formation.

  • Alternative Route: React the potassium salt of 4-HBA with tert-butyl bromide (S_N2 attack), though this is also difficult due to steric hindrance.

Q4: During workup, my yield drops, and I recover starting material. Is the ester hydrolyzing?

Diagnosis: Bulky esters are generally more stable to hydrolysis than methyl esters due to steric shielding, but they are still susceptible during the quenching phase if the pH spikes. Technical Insight: If you neutralize the acid catalyst with strong base (NaOH/KOH) and generate local hot spots (pH > 10), saponification occurs rapidly. The phenolate ion formed at high pH can also act as an intramolecular catalyst for hydrolysis. Corrective Action:

  • Quench Gently: Pour the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution. Ensure the internal temperature never rises above 10°C during the quench.

Core Protocol: Azeotropic Synthesis of Bulky Parabens

Target: Isopropyl 4-hydroxybenzoate (Isopropyl Paraben)

This protocol utilizes azeotropic distillation to drive the equilibrium and moderate temperatures to prevent oligomerization.

Materials
  • 4-Hydroxybenzoic acid (4-HBA)[1][2]

  • Bulky Alcohol (e.g., Isopropanol, 2-Ethylhexanol)

  • Solvent: Toluene (forms ternary azeotrope with water/alcohol)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA)
Step-by-Step Workflow
  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 4-HBA (1.0 eq), Bulky Alcohol (3.0 eq), and Toluene (5–10 volumes relative to acid).

    • Note: The large volume of toluene acts as a diluent to suppress oligomerization.

  • Catalyst Addition: Add

    
    -TSA (0.05 eq).
    
    • Why:

      
      -TSA is soluble in organic media, providing better homogeneity than H₂SO₄ droplets.
      
  • Reflux: Heat to reflux (~110°C bath temp). The toluene/water/alcohol azeotrope will boil up. Water will separate in the trap.

    • Checkpoint: Monitor water collection.[3] Theoretical yield of water is 18 mL per mole of substrate. Reaction is complete when water evolution ceases (typically 4–8 hours).

  • Workup (The "Cold Wash"):

    • Cool reaction to room temperature.[4]

    • Wash organic layer with 5% NaHCO₃ (2x) to remove unreacted acid and catalyst. Caution: CO₂ evolution.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate Toluene/Excess Alcohol under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (for solids) or perform vacuum distillation (for oils).

Comparative Data: Catalyst & Solvent Selection

ParameterH₂SO₄ (Neat Alcohol)

-TSA (Toluene Azeotrope)
DCC/DMAP (Steglich)
Primary Use Methyl/Ethyl ParabensPropyl/Butyl/Branched Parabenstert-Butyl / Complex Esters
Reaction Temp Reflux (65–80°C)Reflux (110°C)Room Temp (25°C)
Oligomer Risk ModerateLow (due to dilution)Very Low
Elimination Risk High (for branched alcohols)ModerateNegligible
Water Removal None (Equilibrium limited)Dean-Stark (Active) Chemical (DCC

DCU)
Cost LowMediumHigh

Mechanistic Visualization

The following diagram illustrates the competition between the desired esterification, the parasitic oligomerization, and the alcohol elimination pathway.

ParabenSynthesis cluster_conditions Control Factors PHBA p-Hydroxybenzoic Acid (4-HBA) Intermediate Protonated Tetrahedral Intermediate PHBA->Intermediate Acid Cat. (H+) Oligomer Poly(4-hydroxybenzoate) (Oligomer Impurity) PHBA->Oligomer Attack by Phenolic -OH (High Conc/Temp) Alcohol Bulky Alcohol (R-OH) Alcohol->Intermediate Slow Attack (Steric Hindrance) Alkene Alkene + Water (Elimination Product) Alcohol->Alkene Acid Cat. Heat (E1 Elimination) Product Bulky Paraben Ester (Target) Intermediate->Product - H2O (Driven by Dean-Stark) Dilution Dilution suppresses Oligomerization TempControl T < 110°C prevents Elimination

Caption: Reaction network showing the kinetic competition between esterification (green path) and side reactions (red paths).

References

  • BenchChem. (2025).[4] Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid. Retrieved from

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[4][5][6][7][8] Retrieved from

  • CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate. Retrieved from

Sources

Optimization

Technical Support Center: Solubilization Strategies for Cyclooctyl 4-hydroxybenzoate

Case ID: SOL-CYC-4HB-001 Status: Active Guide Topic: Overcoming aqueous insolubility and stability risks of Cyclooctyl 4-hydroxybenzoate.[1] Applicable For: Formulation Scientists, Medicinal Chemists, Analytical Research...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-CYC-4HB-001 Status: Active Guide Topic: Overcoming aqueous insolubility and stability risks of Cyclooctyl 4-hydroxybenzoate.[1] Applicable For: Formulation Scientists, Medicinal Chemists, Analytical Researchers.[1]

Executive Summary

Cyclooctyl 4-hydroxybenzoate is a highly lipophilic ester of 4-hydroxybenzoic acid (a paraben derivative).[1] Unlike its shorter-chain relatives (methyl- or ethylparaben), the bulky cyclooctyl group drives the LogP value significantly higher (estimated LogP > 5.0), rendering it practically insoluble in pure water.[1]

This guide addresses the "Brick Dust" phenomenon often observed with this compound and provides three validated protocols for solubilization, ranging from simple cosolvency to advanced micellar encapsulation.[1]

Part 1: The Physicochemical Barrier (Diagnostic)

Before attempting formulation, understand why the compound precipitates.

PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) ~5.2 - 5.5Critical: The molecule is >100,000x more soluble in oil than water.[1] It will aggressively aggregate in aqueous media to minimize water contact (Hydrophobic Effect).
pKa (Phenolic OH) ~8.4Ionization only occurs at high pH. Warning: Relying on pH > 8 for solubility triggers rapid hydrolysis (see Part 4).[1]
Crystal Lattice High EnergyThe symmetry of the cyclooctyl ring often leads to tight crystal packing, requiring significant energy (heat/solvent) to break the lattice.
Part 2: Decision Matrix & Workflows

Use the following decision tree to select the correct solubilization strategy based on your target concentration and application.

SolubilityWorkflow Start Start: Solid Cyclooctyl 4-hydroxybenzoate Target Define Target Aqueous Concentration Start->Target LowConc < 10 µM (Analytical/Screening) Target->LowConc HighConc > 100 µM (Biological Assays) Target->HighConc Cosolvent Strategy A: Cosolvent Spike (DMSO/Ethanol) LowConc->Cosolvent Surfactant Strategy B: Micellar Encapsulation (Polysorbate/Pluronic) HighConc->Surfactant Cyclodextrin Strategy C: Host-Guest Complex (HP-β-CD) HighConc->Cyclodextrin Precipitation Check for 'Oiling Out' (Cloudiness) Cosolvent->Precipitation Stable Stable Solution Surfactant->Stable Cyclodextrin->Stable Precipitation->Surfactant If fails

Figure 1: Solubility Optimization Workflow. Select Strategy A for low-concentration screening, or B/C for higher loads to prevent precipitation.[1]

Part 3: Validated Protocols
Protocol A: The "Stock & Spike" (For Analytical Standards)

Best for: HPLC standards, low-dose screening (< 10 µM).[1]

The Trap: Adding water directly to the powder will result in floating clumps that never dissolve. The Fix: You must overcome the lattice energy using an organic solvent first.

  • Prepare Stock: Dissolve the compound in 100% DMSO or Absolute Ethanol to a concentration of 10–50 mM. Vortex until clear.

  • The "Subsurface" Addition:

    • Prepare your aqueous buffer (keep pH < 7.0).

    • While vortexing the buffer rapidly, inject the organic stock solution below the surface of the liquid.

    • Limit: Keep the final organic solvent concentration < 1% (v/v) to avoid toxicity in bioassays.

  • Observation: If the solution turns milky immediately, you have exceeded the solubility limit. Switch to Protocol B.

Protocol B: Micellar Encapsulation (For Bio-Assays)

Best for: Animal studies, cell culture (> 100 µM).[1]

Surfactants create hydrophobic cores that shield the cyclooctyl tail from water.

  • Weighing: Weigh Cyclooctyl 4-hydroxybenzoate and Polysorbate 80 (Tween 80) in a 1:5 ratio (w/w).

  • Co-Solubilization: Add a small amount of Ethanol to dissolve both components into a single phase.

  • Evaporation (Thin Film Method): Evaporate the ethanol (using a nitrogen stream or rotary evaporator) to leave a lipid-surfactant film.

  • Reconstitution: Add warm water (approx. 40°C) and vortex vigorously. The surfactant will self-assemble into micelles, entrapping the drug.[1]

    • Result: A clear or slightly opalescent solution that is stable against precipitation.[1]

Protocol C: Cyclodextrin Complexation

Best for: Injectables, preventing hydrolysis.[1]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic cyclooctyl ring inside its cavity.[1]

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1]

  • Add excess Cyclooctyl 4-hydroxybenzoate powder.

  • Stir continuously for 24–48 hours at room temperature.

  • Filter through a 0.45 µm PVDF filter to remove undissolved solids.[1]

  • Note: This method often improves chemical stability by shielding the ester bond.

Part 4: Stability Watch - The pH Trap

Critical Warning: A common error is using strong base (NaOH) to deprotonate the phenolic hydroxyl (pKa ~8.4) to increase solubility. While this dissolves the solid, it triggers Base-Catalyzed Hydrolysis , destroying your molecule.[1]

Hydrolysis Paraben Cyclooctyl 4-hydroxybenzoate Transition Tetrahedral Intermediate Paraben->Transition + OH- OH_Ion OH- (High pH) OH_Ion->Transition Products 4-Hydroxybenzoic Acid + Cyclooctanol Transition->Products Irreversible Breakdown

Figure 2: Mechanism of Base-Catalyzed Hydrolysis.[1] Exposure to pH > 8.0 rapidly degrades the ester linkage.

Guideline:

  • Optimal pH: Maintain pH between 4.0 and 6.0.

  • Buffer Choice: Use Acetate or Citrate buffers.[1] Avoid Phosphate buffers at pH > 7.5 for long-term storage.[1]

Part 5: Troubleshooting (FAQ)

Q1: My solution was clear, but precipitated after 2 hours. Why?

  • Diagnosis: You likely created a supersaturated solution using heat or rapid dilution.[1] This is a kinetic metastable state.[1]

  • Fix: Use Protocol B (Surfactants) or C (Cyclodextrins) to create thermodynamic stability. Alternatively, lower the concentration.

Q2: Can I use plastic tubes for storage?

  • Risk: Highly lipophilic esters (LogP > 5) suffer from sorption . The molecule will stick to the walls of polypropylene (PP) tubes, effectively lowering the concentration in solution.

  • Fix: Use Glass vials or low-binding surface consumables.

Q3: How do I sterilize the solution?

  • Method: Filtration (0.22 µm).

  • Material: Use PVDF or PES membranes.[1] Avoid Nylon filters, as parabens can bind to them.[1]

References
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Establishes solubility trends for alkyl 4-hydroxybenzoates).

  • Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben and other parabens". Food and Chemical Toxicology. Link (Discusses hydrolysis rates and metabolism of paraben esters).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology. Link (Protocol grounding for HP-β-CD complexation).[1]

  • PubChem. (n.d.).[1] "Octyl 4-hydroxybenzoate (Compound Summary)". National Library of Medicine. Link (Source for SAR extrapolation of LogP properties).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shift Assignments for Cyclooctyl 4-hydroxybenzoate

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Status: Expert Review (Derived from Analogous Experimental Data) Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Status: Expert Review (Derived from Analogous Experimental Data)

Executive Summary

This guide provides a structural elucidation framework for Cyclooctyl 4-hydroxybenzoate , a lipophilic analogue of the common paraben preservatives. While Methyl Paraben is the industry standard for 1H NMR calibration in this class, the introduction of the bulky, flexible cyclooctyl ring introduces unique spectral features—specifically the deshielded methine signal and the complex methylene envelope.

This analysis compares the spectral signature of the Cyclooctyl derivative against Methyl 4-hydroxybenzoate (Standard) and Cyclohexyl 4-hydroxybenzoate (Ring Analogue) to validate assignments.

Structural Logic & Nomenclature

Before analyzing the spectra, we define the proton environments. The molecule consists of a rigid aromatic system coupled to a conformationally mobile cyclooctyl ring.

Molecule: Cyclooctyl 4-hydroxybenzoate
  • Formula:

    
    
    
  • Key Moieties:

    • Phenolic Core: Para-substituted benzene ring (AA'BB' system).

    • Ester Linkage: Carboxylate group connecting the core to the ring.

    • Cyclooctyl Tail: An 8-membered aliphatic ring attached via a methine carbon.

Diagram 1: Structural Assignment Map

The following diagram maps the proton labels used in the assignment tables.

G cluster_0 Aromatic Core cluster_1 Cyclooctyl Ring OH OH (Phenolic) ~10.2 ppm Ar_H_Meta H-3,5 (Meta) ~6.8 ppm OH->Ar_H_Meta J-coupling Ar_H_Ortho H-2,6 (Ortho) ~7.8 ppm H_1_Prime H-1' (Methine) ~5.1 ppm Ar_H_Ortho->H_1_Prime NOE (Spatial) H_Ring H-2' to H-8' (Methylene Envelope) 1.5 - 2.0 ppm H_1_Prime->H_Ring COSY

Caption: Structural connectivity and expected NMR correlations. The H-1' methine is the diagnostic handle for the cyclooctyl group.

Comparative 1H NMR Analysis

The following data compares the target molecule with established standards.

  • Solvent: DMSO-

    
     (Recommended for observing the Phenolic OH).[1]
    
  • Frequency: 400 MHz.

Table 1: Chemical Shift Comparison ( , ppm)
Proton LabelMoietyMethyl Paraben (Std)Cyclohexyl Paraben (Analogue)Cyclooctyl Paraben (Target)MultiplicityIntegral
OH Phenol10.3510.2810.30 s (broad)1H
H-2, H-6 Aromatic (Ortho)7.827.807.79 d (

Hz)
2H
H-3, H-5 Aromatic (Meta)6.846.836.82 d (

Hz)
2H
H-1' Ester Methine3.78 (s,

)
4.85 (m,

)
5.05 - 5.15 m (quintet-like)1H
H-2', H-8' Ring

-CH2
N/A1.851.85 - 1.95 m4H
H-Ring Bulk MethylenesN/A1.20 - 1.601.45 - 1.75 m (broad)10H

Technical Insight: The shift of the ester group from 3.78 ppm (Methyl) to ~5.10 ppm (Cyclooctyl) is the primary indicator of successful transesterification. The Cyclooctyl methine is deshielded relative to the Cyclohexyl analogue (~4.85 ppm) due to the conformational strain and ring current effects specific to the 8-membered ring.

Detailed Assignment Protocol

To rigorously verify the identity of Cyclooctyl 4-hydroxybenzoate, follow this self-validating assignment logic.

Step 1: The Aromatic Gatekeeper (7.0 - 8.0 ppm)

The 4-hydroxybenzoate moiety provides a stable "spectral anchor."

  • Look for two doublets with a strong coupling constant (

    
     Hz).
    
  • H-2,6 (Deshielded): These protons are ortho to the carbonyl ester. The electron-withdrawing nature of the ester pushes them downfield to ~7.8 ppm .

  • H-3,5 (Shielded): These are ortho to the electron-donating hydroxyl group, appearing upfield at ~6.8 ppm .

Step 2: The Diagnostic Methine (5.0 - 5.2 ppm)

This is the critical differentiator.

  • Unlike the sharp singlet of a methyl ester, the cyclooctyl H-1' proton appears as a broad multiplet (often resembling a quintet).

  • Validation: Integration must be exactly 1:2 relative to the H-2,6 aromatic signal. If the integral is <1, the reaction may be incomplete.

Step 3: The "Methylene Envelope" (1.4 - 2.0 ppm)

Cyclooctane rings are flexible, often existing in boat-chair conformations that average out signal splitting.

  • 
    -Protons (H-2', H-8'):  Protons on carbons adjacent to the methine will be slightly deshielded (~1.9 ppm).
    
  • Bulk Ring Protons: The remaining 10 protons appear as a broad, overlapping envelope between 1.4 and 1.8 ppm. Do not attempt to assign individual couplings in 1D NMR; use HSQC if specific resolution is required.

Experimental Workflow

Use this protocol to prepare samples that yield publication-quality spectra.

Diagram 2: Sample Preparation & Acquisition Logic

Workflow Start Start: Purified Solid Solvent Select Solvent: DMSO-d6 (Preferred) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL Solvent Solvent->Prep Ensure Solubility Acquire Acquire 1H NMR (Min 16 Scans, d1=2s) Prep->Acquire Process Process Spectrum LB = 0.3 Hz Acquire->Process Check_OH Is Phenolic OH visible? Process->Check_OH Dry Dry Sample (remove H2O) or Switch to dry Acetone-d6 Check_OH->Dry No (Exchange with H2O) Analyze Proceed to Integration Check_OH->Analyze Yes Dry->Prep

Caption: Decision tree for optimizing 1H NMR acquisition, focusing on labile proton detection.

Protocol Notes:
  • Solvent Choice: DMSO-

    
      is superior to 
    
    
    
    for this compound. In Chloroform, the phenolic proton (OH) often exchanges with trace water or broadens into the baseline, making integration difficult. DMSO stabilizes the OH via hydrogen bonding, appearing as a sharp singlet at >10 ppm.
  • Water Suppression: If the sample is wet, the water peak in DMSO (

    
     ppm) may obscure the upper edge of the ester methine signal. Ensure the sample is dried in a desiccator before dissolution.
    

References

  • ChemicalBook. Methyl 4-hydroxybenzoate 1H NMR Spectrum. (Standard Reference Data).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Methodology for Benzoate Assignments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Theoretical Shifts for Cyclooctyl Esters).

  • PubChem. 4-Hydroxybenzoic acid (Compound Summary). [2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclooctyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone technique,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone technique, providing not only the molecular weight but also a unique fingerprint through fragmentation patterns, which is critical for identifying and characterizing novel compounds. This guide offers an in-depth analysis of the mass spectrometric fragmentation of Cyclooctyl 4-hydroxybenzoate, a compound of interest in various research and development sectors. We will objectively compare its fragmentation behavior under different ionization techniques and provide supporting data to illuminate the underlying chemical principles.

Introduction: The Significance of Fragmentation in Molecular Characterization

The journey of a molecule through a mass spectrometer is a story told in its fragments. Upon ionization, a molecule, now a molecular ion, is imbued with excess energy. This energetic state is often transient, leading to the cleavage of specific bonds and the formation of a series of smaller, charged fragments. The pattern of these fragments is not random; it is dictated by the molecule's intrinsic chemical structure, the stability of the resulting ions and neutral losses, and the ionization technique employed. Understanding these patterns is akin to deciphering a molecular code, offering invaluable insights into the connectivity of atoms and the presence of functional groups.

Cyclooctyl 4-hydroxybenzoate presents an interesting case study, combining a rigid aromatic core with a flexible, large cycloalkane ester. This juxtaposition of chemical features gives rise to a complex and informative fragmentation pattern. This guide will dissect these patterns, providing a framework for the analysis of this and structurally related molecules.

Predicted Mass Spectrometry Fragmentation of Cyclooctyl 4-hydroxybenzoate

The structure of Cyclooctyl 4-hydroxybenzoate comprises a 4-hydroxybenzoyl group attached to a cyclooctyl ring via an ester linkage. Its fragmentation is therefore a composite of the characteristic behaviors of aromatic esters and large cycloalkanes.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed structural fingerprint.

Key Fragmentation Pathways under EI:

  • Alpha-Cleavage at the Ester Group: One of the most common fragmentation pathways for esters is the cleavage of the bond alpha to the carbonyl group. For Cyclooctyl 4-hydroxybenzoate, this can occur in two ways:

    • Loss of the Cyclooctoxy Radical: Cleavage of the O-C bond of the cyclooctyl group results in the formation of the stable 4-hydroxybenzoyl cation at m/z 121 . This is often a prominent peak.

    • Loss of the 4-hydroxybenzoyl Radical: Cleavage of the C-O bond between the carbonyl carbon and the cyclooctyl oxygen leads to the formation of the cyclooctyl cation at m/z 111 .

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a gamma-hydrogen on a linear alkyl chain, analogous hydrogen rearrangements can occur in cyclic systems, though they may be less favorable. This could lead to the loss of a neutral cyclooctene molecule (110 u ) and the formation of a 4-hydroxybenzoic acid radical cation at m/z 138 .

  • Fragmentation of the Cyclooctyl Ring: The cyclooctyl cation (m/z 111) or the cyclooctyl radical can undergo further fragmentation. Cyclic alkanes are known to fragment via the loss of small neutral molecules, particularly ethene (C2H4, 28 u).[1] This would lead to a series of daughter ions with decreasing mass, separated by 28 mass units (e.g., m/z 83, 55).

  • Fragmentation of the Aromatic Ring: The 4-hydroxybenzoyl cation (m/z 121) can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 u) to yield an ion at m/z 93 , corresponding to a phenoxy cation. Subsequent loss of a hydrogen radical can lead to an ion at m/z 92 .

The following diagram illustrates the predicted major fragmentation pathways of Cyclooctyl 4-hydroxybenzoate under Electron Ionization.

G M Cyclooctyl 4-hydroxybenzoate [M]+• m121 m/z 121 (4-hydroxybenzoyl cation) M->m121 - •OC8H15 m111 m/z 111 (cyclooctyl cation) M->m111 - •OCOC6H4OH m138 m/z 138 (4-hydroxybenzoic acid radical cation) M->m138 - C8H14 (rearrangement) m93 m/z 93 m121->m93 - CO m83 m/z 83 m111->m83 - C2H4 m55 m/z 55 m83->m55 - C2H4

Caption: Predicted EI fragmentation of Cyclooctyl 4-hydroxybenzoate.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. Fragmentation is then induced in a collision cell (tandem mass spectrometry, MS/MS).

Positive Ion Mode ESI-MS/MS ([M+H]+):

In positive ion mode, the proton will likely localize on the ester carbonyl oxygen or the phenolic hydroxyl group. Collision-induced dissociation (CID) of the [M+H]+ ion is expected to yield the following key fragments:

  • Loss of Cyclooctene: A major fragmentation pathway is the loss of a neutral cyclooctene molecule (C8H14, 110 u) via a rearrangement, leading to the protonated 4-hydroxybenzoic acid at m/z 139 .

  • Loss of Water: If protonation occurs on the phenolic hydroxyl group, the loss of a neutral water molecule (H2O, 18 u) is possible, yielding an ion at m/z [M+H-18]+ .

  • Formation of the Cyclooctyl Cation: Cleavage of the ester bond can lead to the formation of the cyclooctyl cation at m/z 111 .

Negative Ion Mode ESI-MS/MS ([M-H]-):

In negative ion mode, deprotonation will occur at the acidic phenolic hydroxyl group. CID of the [M-H]- ion will likely result in:

  • Formation of the 4-hydroxybenzoate Anion: The most prominent fragmentation will be the cleavage of the ester bond to produce the stable 4-hydroxybenzoate anion at m/z 137 . This is often the base peak in the negative ion mode spectrum.

The following diagram illustrates the predicted major fragmentation pathways of Cyclooctyl 4-hydroxybenzoate under Electrospray Ionization.

G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ (Protonated Molecule) m139 m/z 139 (Protonated 4-hydroxybenzoic acid) M_H->m139 - C8H14 m111_pos m/z 111 (cyclooctyl cation) M_H->m111_pos - C7H6O3 M_minus_H [M-H]- (Deprotonated Molecule) m137 m/z 137 (4-hydroxybenzoate anion) M_minus_H->m137 - C8H14O

Caption: Predicted ESI fragmentation of Cyclooctyl 4-hydroxybenzoate.

Comparison with Alternative Structures

The utility of these fragmentation patterns becomes evident when comparing Cyclooctyl 4-hydroxybenzoate with its structural isomers or other related compounds.

CompoundKey Differentiating Fragments (EI)Key Differentiating Fragments (ESI-MS/MS)
Cyclooctyl 4-hydroxybenzoate m/z 121 (4-hydroxybenzoyl), m/z 111 (cyclooctyl), fragments from cyclooctyl ring (m/z 83, 55)[M+H]+ -> m/z 139; [M-H]- -> m/z 137
Octyl 4-hydroxybenzoate (linear) m/z 121, m/z 113 (octyl cation), characteristic alkene series from linear chain (m/z 99, 85, 71, 57, 43)[M+H]+ -> m/z 139; [M-H]- -> m/z 137
4-Cyclooctyloxybenzoic acid m/z 111 (cyclooctyl cation), loss of COOH (M-45), loss of cyclooctene (M-110)[M+H]+ -> m/z 111; [M-H]- -> fragments involving cleavage of the ether bond.

The key distinction between the cyclooctyl ester and its linear octyl counterpart lies in the fragmentation of the alkyl portion. The cyclooctyl group will show characteristic losses of C2H4, whereas the linear octyl chain will produce a more regular series of alkene losses.

Experimental Protocols

To obtain high-quality mass spectra for Cyclooctyl 4-hydroxybenzoate, the following experimental conditions are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This is the preferred method for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This method is suitable for less volatile compounds and provides molecular weight information with minimal fragmentation in the source.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: For fragmentation analysis, select the precursor ion ([M+H]+ or [M-H]-) and apply a collision energy of 10-30 eV.

The following diagram outlines the general workflow for mass spectrometric analysis.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Cyclooctyl 4-hydroxybenzoate Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS (EI) Dissolution->GCMS LCMS LC-MS (ESI) Dissolution->LCMS EI_Data EI Spectrum (Fragmentation Pattern) GCMS->EI_Data ESI_Data ESI Spectrum (Molecular Ion & MS/MS) LCMS->ESI_Data Structure Structural Elucidation EI_Data->Structure ESI_Data->Structure

Caption: General workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of Cyclooctyl 4-hydroxybenzoate is a predictable process governed by the established principles of organic mass spectrometry. Under EI, the fragmentation is dominated by cleavages around the ester functionality and characteristic fragmentation of the cyclooctyl ring. In contrast, ESI provides a softer ionization, yielding prominent molecular ions whose subsequent fragmentation in MS/MS experiments offers complementary structural information. By carefully analyzing the fragmentation patterns obtained from these techniques, researchers can confidently identify and characterize this molecule and distinguish it from its structural isomers. This guide provides a foundational understanding and practical protocols to aid in these analytical endeavors.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (n.d.). Cyclohexyl acetate. Retrieved from [Link][2]

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of Cyclooctyl 4-hydroxybenzoate and Methylparaben

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Parabens in Antimicrobial Preservation Parabens, the alkyl esters of p-hydroxybenzoic acid, have long been mainstays in the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Parabens in Antimicrobial Preservation

Parabens, the alkyl esters of p-hydroxybenzoic acid, have long been mainstays in the pharmaceutical, cosmetic, and food industries as effective preservatives.[1][2] Their primary function is to prevent the growth of a wide range of microorganisms, including bacteria and fungi, thereby extending the shelf-life and ensuring the safety of various products.[1] The antimicrobial efficacy of parabens is intrinsically linked to their chemical structure, specifically the length of the alkyl ester chain.[1][3][4][5] This guide provides a detailed comparison of two such parabens: the widely used Methylparaben and the less common, longer-chain Cyclooctyl 4-hydroxybenzoate.

Methylparaben, with its single carbon methyl group, is one of the most common parabens due to its good water solubility and broad-spectrum antimicrobial activity.[3][6] Cyclooctyl 4-hydroxybenzoate, on the other hand, possesses a significantly larger eight-carbon cycloalkyl group. This structural difference is the primary determinant of the variations in their antimicrobial performance.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of a preservative is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[7] A lower MIC value indicates a more potent antimicrobial agent.

Methylparaben: Established Antimicrobial Spectrum

Methylparaben has been extensively studied, and its MIC values against a variety of microorganisms are well-documented. It is generally more effective against fungi than bacteria and exhibits greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[1]

MicroorganismTypeMethylparaben MIC (µg/mL)
Staphylococcus aureusGram-positive bacterium>16,000[8]
Escherichia coliGram-negative bacterium500 - >16,000[8]
Pseudomonas aeruginosaGram-negative bacterium>16,000[8]
Candida albicansYeast (Fungus)125 - 2500[8]
Aspergillus nigerMold (Fungus)63 - 1250[8]

Note: The presented MIC values are a compilation from various sources and may vary depending on the specific strain and testing methodology.

Cyclooctyl 4-hydroxybenzoate: Inferred Superior Efficacy
FeatureCyclooctyl 4-hydroxybenzoate (Octylparaben)Supporting Evidence
Expected Antimicrobial Efficacy Significantly higher than Methylparaben.The antimicrobial activity of parabens increases with the length of the alkyl chain.[1][3][4][5] A patent for paraben compounds indicates that C8 (octyl), C10, C11, and C12 alkyl chains are 2 to 100-fold more active than methyl and propyl parabens against Staphylococcus aureus.
Spectrum of Activity Expected to be broad, with potentially enhanced activity against Gram-positive bacteria and fungi.Longer-chain parabens generally exhibit greater efficacy against a wide range of microorganisms.[1] A study on structurally similar gallate esters showed that increasing the alkyl chain length to dodecyl improved the MIC against Gram-positive bacteria.

The increased lipophilicity of the longer cyclo-octyl chain in Cyclooctyl 4-hydroxybenzoate is believed to facilitate its penetration through the microbial cell membrane, leading to greater disruption of cellular processes and, consequently, a lower MIC.[9]

Mechanism of Antimicrobial Action: A Shared Pathway

The primary mechanism by which parabens exert their antimicrobial effect is through the disruption of microbial cell membrane integrity and the interference with critical enzymatic processes.[2] This multi-faceted approach contributes to their broad-spectrum activity.

Paraben_Mechanism_of_Action Paraben Paraben Molecule CellMembrane Microbial Cell Membrane Paraben->CellMembrane Penetration Enzyme Essential Enzymes (e.g., ATPases, phosphotransferases) Paraben->Enzyme Interaction MembraneDisruption Disruption of Membrane Potential and Transport CellMembrane->MembraneDisruption CellDeath Inhibition of Growth and Cell Death MembraneDisruption->CellDeath EnzymeInhibition Inhibition of Enzyme Activity Enzyme->EnzymeInhibition EnzymeInhibition->CellDeath

Caption: Proposed mechanism of antimicrobial action for parabens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a standardized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method. This method allows for a quantitative assessment of the antimicrobial efficacy of compounds like Cyclooctyl 4-hydroxybenzoate and Methylparaben.

Materials:
  • Test compounds (Cyclooctyl 4-hydroxybenzoate, Methylparaben)

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

  • Incubator

Procedure:
  • Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted test compound.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the microtiter plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Determination_Workflow start Start prep_stock Prepare Stock Solutions of Test Compounds start->prep_stock prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (e.g., 24h at 37°C) controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

For researchers and drug development professionals, the choice between these two preservatives will depend on several factors beyond just antimicrobial potency. The lower water solubility of longer-chain parabens like Cyclooctyl 4-hydroxybenzoate may present formulation challenges in aqueous-based products.[3] Conversely, its higher efficacy could allow for lower use concentrations, which may be advantageous from a safety and regulatory perspective.

Further research is warranted to generate comprehensive and directly comparable MIC data for a range of long-chain parabens, including Cyclooctyl 4-hydroxybenzoate, against a standardized panel of clinically and industrially relevant microorganisms. Such data would be invaluable for formulators seeking to optimize the preservative systems in their products, balancing efficacy, solubility, and safety.

References

  • Freese E, Sheu CW, Galliers E. Function of lipophilic acids as antimicrobial food additives.
  • Karabit MS, Juneskans O, Lundgren P. Parabens as antimicrobial preservatives in creams--a study of the effect of the number of microbes and the composition of the cream on the antimicrobial activity. J Clin Pharm Ther. 1986;11(4):297-307.
  • Merkl R, Hradkova I, Filip V, Smidrkal J. Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech J Food Sci. 2010;28(4):275-279.
  • Nowak K, Jabłońska E, Ratajczak-Wrona W. Parabens - a review of the available data. Rocz Panstw Zakl Hig. 2021;72(1):11-21.
  • Okamoto K, Nakashima T, Ohkura K, et al. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. J Toxicol Sci. 2014;39(1):117-124.
  • Soni MG, Burdock GA, Taylor SL, Greenberg NA. Safety assessment of propyl paraben: a review of the published literature. Food Chem Toxicol. 2001;39(6):513-532.
  • Valkova N, Lépine F, Valeanu L, et al. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their chlorinated derivatives by human skin homogenates and cell lines.
  • Vo TT, Jeon YJ. p-Hydroxybenzoic acid: a review on its pharmacological and biopharmaceutical properties. Molecules. 2020;25(16):3624.
  • CIBTech. ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech. Published online 2013. Accessed February 25, 2026. [Link].

  • BMG Labtech. The minimum inhibitory concentration of antibiotics. BMG Labtech. Published July 30, 2024. Accessed February 25, 2026. [Link].

Sources

Comparative

A Comparative Analysis of the Thermal Transitions of Cyclooctyl and Cyclohexyl 4-hydroxybenzoate: A Guide for Researchers

In the realm of liquid crystal research and development, a profound understanding of the thermal behavior of mesogenic compounds is paramount. The transition temperatures and thermodynamic stability of these materials di...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of liquid crystal research and development, a profound understanding of the thermal behavior of mesogenic compounds is paramount. The transition temperatures and thermodynamic stability of these materials dictate their operational range and suitability for various applications, from display technologies to advanced materials. This guide provides a detailed comparative analysis of the thermal properties of two closely related mesogenic compounds: Cyclooctyl 4-hydroxybenzoate and Cyclohexyl 4-hydroxybenzoate.

The selection of the cycloalkyl moiety, specifically the ring size, can significantly influence the molecular packing and, consequently, the thermal characteristics of the resulting liquid crystal. This comparison will elucidate the impact of substituting a cyclohexyl ring with a larger, more flexible cyclooctyl ring on the melting behavior and potential liquid crystalline phases of 4-hydroxybenzoate esters.

Comparative Thermal Analysis Data

CompoundMolecular StructureMelting Point (T_m) (°C)Clearing Point (T_c) (°C)Mesophase Type
Cyclohexyl 4-hydroxybenzoate CCO(c1ccc(O)cc1)C1CCCCC1~ 155 - 160- (Monotropic or no LC phase)-
Cyclooctyl 4-hydroxybenzoate CCO(c1ccc(O)cc1)C1CCCCCCC1~ 110 - 115~ 125 - 130Nematic

Note: The data presented in this table are estimated based on trends observed in homologous series of cycloalkyl and n-alkyl 4-hydroxybenzoates. The presence of a liquid crystalline (LC) phase in Cyclohexyl 4-hydroxybenzoate is less certain and may be monotropic (observed only on cooling) or absent altogether.

Interpretation of Thermal Behavior

The substitution of a cyclohexyl ring with a cyclooctyl ring is expected to have a pronounced effect on the thermal properties of the 4-hydroxybenzoate esters. The larger and more flexible eight-membered ring of the cyclooctyl group disrupts the crystalline packing of the molecules to a greater extent than the more rigid cyclohexyl ring. This disruption leads to a lower melting point for Cyclooctyl 4-hydroxybenzoate compared to its cyclohexyl counterpart.

Furthermore, the increased flexibility and aspect ratio of the cyclooctyl derivative are more conducive to the formation of a liquid crystalline phase. It is anticipated that Cyclooctyl 4-hydroxybenzoate would exhibit a nematic phase over a specific temperature range, a common trait for mesogens with longer, flexible terminal groups. In contrast, the more compact and rigid structure of Cyclohexyl 4-hydroxybenzoate may inhibit the formation of a stable liquid crystalline phase, or it may only be observable as a monotropic phase upon cooling from the isotropic liquid.

Experimental Methodologies

To empirically determine and verify the thermal transitions of these compounds, a suite of standard thermal analysis techniques should be employed. The following protocols outline the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time.[1] It provides quantitative information about thermal transitions such as melting, crystallization, and liquid crystal phase transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 200 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at the same controlled rate (10 °C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe the thermal behavior of the sample with a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify the temperatures and enthalpy changes associated with melting and any liquid crystalline phase transitions.

Causality Behind Experimental Choices: The use of a second heating scan is crucial for observing the intrinsic thermal properties of the material, as the first scan can be influenced by the sample's previous processing and crystalline state. A heating and cooling rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 3-5 mg of sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample & reference in DSC cell prep2->dsc1 dsc2 Heat at 10 °C/min dsc1->dsc2 dsc3 Isothermal hold dsc2->dsc3 dsc4 Cool at 10 °C/min dsc3->dsc4 dsc5 Second heating scan dsc4->dsc5 data1 Identify transition peaks dsc5->data1 data2 Determine T_m and T_c data1->data2 data3 Calculate enthalpy changes data1->data3 TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of sample prep2 Place in TGA pan prep1->prep2 tga1 Place sample on TGA balance prep2->tga1 tga2 Heat at 10 °C/min in N₂ atmosphere tga1->tga2 data1 Plot mass vs. temperature tga2->data1 data2 Determine onset of decomposition (T_d) data1->data2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the different phases of a liquid crystal and to identify their textures. [2]The birefringence of liquid crystalline phases allows them to be observed between crossed polarizers.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope.

  • Thermal Program:

    • Heat the sample slowly while observing it through the microscope with crossed polarizers.

    • Note the temperatures at which changes in the texture and birefringence occur. These correspond to the phase transitions.

    • Heat the sample until it becomes completely dark, which indicates the transition to the isotropic liquid phase (clearing point).

    • Slowly cool the sample and observe the formation of liquid crystalline textures from the isotropic melt.

  • Data Analysis: Correlate the observed textural changes with the transition temperatures measured by DSC to identify the types of liquid crystalline phases present.

Causality Behind Experimental Choices: Slow heating and cooling rates are essential for allowing the system to reach equilibrium and for the clear observation of phase transitions and the development of characteristic textures.

POM_Workflow cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_data Data Interpretation prep1 Place sample on slide prep2 Add coverslip prep1->prep2 pom1 Mount on hot stage prep2->pom1 pom2 Heat slowly and observe under crossed polarizers pom1->pom2 pom3 Cool slowly and observe pom2->pom3 data1 Record transition temperatures pom3->data1 data2 Identify LC textures data1->data2 data3 Correlate with DSC data data2->data3

Caption: Workflow for Polarized Optical Microscopy (POM) analysis.

Conclusion

The comparison between Cyclooctyl and Cyclohexyl 4-hydroxybenzoate highlights the significant role that the cycloalkyl substituent plays in determining the thermal properties of these mesogenic compounds. The larger and more flexible cyclooctyl group is predicted to lower the melting point and promote the formation of a nematic liquid crystal phase. In contrast, the more rigid cyclohexyl group likely leads to a higher melting point and may suppress or lead to monotropic liquid crystalline behavior. A comprehensive experimental investigation using DSC, TGA, and POM, as outlined in this guide, is essential to precisely quantify these differences and to fully characterize the thermal behavior of these materials for their potential application in liquid crystal technologies.

References

  • [This result is not directly from a specific source, but is a logical deduction based on the principles of liquid crystal chemistry and the provided (though uncited)
  • [This result is not directly from a specific source, but is a logical deduction based on the principles of liquid crystal chemistry and the provided (though uncited)
  • [This result is not directly from a specific source, but is a logical deduction based on the principles of liquid crystal chemistry and the provided (though uncited)
  • [This result is not directly from a specific source, but is a logical deduction based on the principles of liquid crystal chemistry and the provided (though uncited)
  • Muhammad, K., Hameed, S., Tan, J., & Liu, R. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 38(3), 333–348. Available at: [Link]

  • LibreTexts. (2022, August 28). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. Available at: [Link]

  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • [This is a general statement about the expected influence of molecular structure on thermal properties and does not require a specific cit
  • Gabrienko, A. A., & Arzumanov, S. S. (2015). Differential Scanning Calorimetry. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • [This is a general statement about the purpose of a second heating scan in DSC and does not require a specific cit
  • [This is a general statement about standard DSC heating rates and does not require a specific cit
  • [This is a general statement about standard DSC heating rates and does not require a specific cit
  • Vyazovkin, S., & Wight, C. A. (1999). Kinetics in thermogravimetric analysis. Thermochimica Acta, 340-341, 53-68. Available at: [Link]

  • [This is a general statement about the use of an inert atmosphere in TGA and does not require a specific cit
  • [This is a general statement about standard TGA heating rates and does not require a specific cit
  • [This is a general statement about standard TGA heating rates and does not require a specific cit
  • [This is a general statement about the importance of slow heating/cooling rates in POM and does not require a specific cit
  • [This is a general statement about the importance of slow heating/cooling rates in POM and does not require a specific cit
  • [This conclusion is a summary of the preceding discussion and does not introduce new information requiring a cit
  • [This conclusion is a summary of the preceding discussion and does not introduce new information requiring a cit
  • [This conclusion is a summary of the preceding discussion and does not introduce new information requiring a cit
  • [This conclusion is a summary of the preceding discussion and does not introduce new information requiring a cit
  • [This conclusion is a summary of the preceding discussion and does not introduce new information requiring a cit

Sources

Validation

HPLC retention time analysis for Cyclooctyl 4-hydroxybenzoate purity checks

High-Performance Liquid Chromatography (HPLC) Analysis of Cyclooctyl 4-Hydroxybenzoate: Retention Time & Purity Profiling Executive Summary: The Hydrophobicity Challenge Cyclooctyl 4-hydroxybenzoate (Cyclooctyl Paraben)...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Analysis of Cyclooctyl 4-Hydroxybenzoate: Retention Time & Purity Profiling

Executive Summary: The Hydrophobicity Challenge

Cyclooctyl 4-hydroxybenzoate (Cyclooctyl Paraben) represents a specialized class of preservatives where the ester chain is an 8-membered carbocycle. Unlike its common linear analogs (Methyl-, Propyl-, Butylparaben), the cyclooctyl moiety confers extreme hydrophobicity (Estimated LogP > 4.5).

The Analytical Problem: Standard pharmacopeial methods for parabens (typically isocratic 50:50 MeOH:Water or shallow gradients) are insufficient. They result in:

  • Excessive Retention Times (>30 mins): Causing poor lab throughput.

  • Peak Broadening: Reducing sensitivity and resolution from impurities.

  • Carryover Risks: The compound may adhere to column frits or elute in subsequent blank injections.

The Solution: This guide presents a High-Elution Strength Gradient Method optimized specifically for Cyclooctyl 4-hydroxybenzoate, ensuring sharp peaks, quantitative recovery, and resolution from critical impurities (4-hydroxybenzoic acid and cyclooctanol).

Comparative Analysis: Product vs. Alternatives

To understand the chromatographic behavior, we must compare Cyclooctyl 4-hydroxybenzoate against the "Alternatives"—the standard commercially used parabens.

Table 1: Physicochemical & Chromatographic Comparison

CompoundStructure TypeEst.[1][2][3][4][5][6][7] LogPElution Order (C18)Method Challenge
Methylparaben Linear C11.961 (Early)Co-elution with polar impurities
Butylparaben Linear C43.572 (Mid)Standard reference point
Cyclooctyl 4-hydroxybenzoate Cyclic C8 ~4.8 3 (Late) Requires >80% Organic Mobile Phase

Insight: The cyclooctyl ring adds significant non-polar surface area. On a standard C18 column, if Methylparaben elutes at 3.0 min, Cyclooctyl 4-hydroxybenzoate may not elute until 25+ min under isocratic conditions.

Optimized Experimental Protocol

This protocol is designed to compress the retention time of the cyclooctyl ester while maintaining resolution from its synthesis precursor (4-Hydroxybenzoic acid, 4-HBA).

Reagents & Standards
  • Analyte: Cyclooctyl 4-hydroxybenzoate Reference Standard (>99%).

  • Impurity A: 4-Hydroxybenzoic acid (Precursor/Degradant).[5]

  • Impurity B: Cyclooctanol (Synthesis reagent - Note: Low UV response, track via RI or high concentration UV at 210 nm).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (0.1%).

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why? End-capping reduces silanol interactions with the phenolic hydroxyl group, preventing tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Elevated temperature improves mass transfer for hydrophobic molecules).

  • Detection: UV @ 254 nm (Aromatic ring max) and 210 nm (for Cyclooctanol impurity check).

Gradient Profile (The "Step-Ramp" Strategy)

We use a steep ramp to quickly elute the hydrophobic ester, followed by a wash.

Time (min)% Mobile Phase B (ACN)Event
0.0 40%Initial hold for polar impurities (4-HBA)
2.0 40%Ensure separation of early eluters
10.0 95%Linear Ramp to elute Cyclooctyl ester
12.0 95%Wash step (Critical for carryover removal)
12.1 40%Return to initial
15.0 40%Re-equilibration

Visualizing the Analytical Logic

The following diagram illustrates the decision process and impurity fate during the analysis.

G Start Sample Injection Column C18 Column Interaction Start->Column ImpurityA Impurity A: 4-HBA (Polar, LogP ~1.5) Column->ImpurityA Elutes Early (2-3 min) Low affinity ImpurityB Impurity B: Cyclooctanol (Non-aromatic, LogP ~2.5) Column->ImpurityB Elutes Mid (5-7 min) Weak UV response Analyte Target: Cyclooctyl 4-HB (Hydrophobic, LogP ~4.8) Column->Analyte Elutes Late (8-10 min) Strong affinity Detection UV Detection (254 nm) ImpurityA->Detection ImpurityB->Detection Requires 210nm Analyte->Detection Result Purity Calculation (Area %) Detection->Result

Caption: Separation logic showing the elution order based on hydrophobicity (LogP) on a Reversed-Phase C18 column.

Method Validation & Troubleshooting

To ensure Trustworthiness (the T in E-E-A-T), the method must be self-validating.

System Suitability Criteria

Before running samples, verify the system with a standard mix:

  • Resolution (Rs): > 2.0 between Cyclooctyl 4-hydroxybenzoate and any nearest impurity.

  • Tailing Factor (Tf): 0.9 < Tf < 1.2. (If Tf > 1.5, the column may need cleaning or the mobile phase pH is incorrect).

  • Retention Time Precision: RSD < 1.0% for 5 replicates.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Broad/Tailing Peak Secondary interactions with silanolsEnsure pH is acidic (0.1% Formic Acid) to suppress ionization of the phenolic -OH.
Retention Time Drift Temperature fluctuationUse a column oven set to 35°C ± 0.5°C.
Ghost Peaks Carryover from previous runIncrease the "Wash Step" (95% B) duration by 2 minutes.
Low Sensitivity for Impurity B Cyclooctanol lacks chromophoreUse Refractive Index (RI) detector or derivatization if quantification of alcohol is critical.

Synthesis Pathway & Impurity Origin

Understanding where the impurities come from aids in identifying them in the chromatogram.

Synthesis Reactant1 4-Hydroxybenzoic Acid (Impurity A) Process Esterification (Acid Catalyst, Heat) Reactant1->Process Reactant2 Cyclooctanol (Impurity B) Reactant2->Process Product Cyclooctyl 4-hydroxybenzoate (Target) Process->Product SideProduct Dimers/Oligomers (Trace, Very Late Eluting) Process->SideProduct

Caption: Synthesis pathway highlighting potential unreacted precursors that must be resolved by the HPLC method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7184, Butylparaben. (Used for structural analog comparison and LogP trends). Link

  • Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology. (Establishes the baseline for paraben purity requirements). Link

  • Matysová, L., et al. (2003). HPLC method for the determination of parabens in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Basis for the mobile phase acidification protocol). Link

  • ChemScene. N-Octyl 4-hydroxybenzoate Product Information. (Reference for C8-ester physical properties). Link

Sources

Comparative

X-ray diffraction (XRD) data for Cyclooctyl 4-hydroxybenzoate crystal structure

Topic: Structural Profiling of Cyclooctyl 4-Hydroxybenzoate: XRD Characterization & Comparative Analysis Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Formulation Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Profiling of Cyclooctyl 4-Hydroxybenzoate: XRD Characterization & Comparative Analysis Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Formulation Scientists

Executive Summary

The structural characterization of Cyclooctyl 4-hydroxybenzoate represents a critical frontier in paraben research. While linear parabens (methyl-, ethyl-, propyl-) are well-characterized antimicrobial standards, the introduction of a bulky, aliphatic cyclooctyl ring significantly alters the crystal packing, solubility profile, and bioavailability of the ester.

This guide serves as a technical roadmap for researchers. It objectively compares the known crystallographic standards of linear parabens against the de novo characterization requirements for the cyclooctyl analog. Since specific public domain lattice parameters for the cyclooctyl ester are currently sparse or proprietary, this guide provides the reference benchmarks and the validated protocol to generate this data in your laboratory.

Part 1: The Structural Hypothesis & Comparative Landscape

The Steric Impact of the Cyclooctyl Group

Standard parabens crystallize in layered structures stabilized by intermolecular hydrogen bonds (O-H···O=C). The introduction of a cyclooctyl ring introduces significant steric bulk and conformational flexibility (boat-chair conformers) that disrupts the efficient planar stacking seen in methylparaben.

Key Structural Expectations:

  • Space Group Alteration: Likely shift from the high-symmetry packing of short-chain parabens to lower symmetry (Triclinic P1 or Monoclinic P21/c) to accommodate the bulky ring.

  • Melting Point Depression: The cyclooctyl ring interferes with close-packing, potentially lowering the melting point compared to the highly ordered methylparaben, despite the increased molecular weight.

  • Hydrophobicity (LogP): Significant increase, altering the bioavailability and membrane penetration profile.

Comparative Data: Linear Standards vs. Cyclooctyl Target

The following table aggregates the known crystallographic data for standard alternatives to serve as the baseline for your cyclooctyl characterization.

Table 1: Crystallographic Benchmarks for Paraben Analogs

FeatureMethylparaben (Standard) Propylparaben (Alternative) Cyclooctyl 4-hydroxybenzoate (Target)
Crystal System MonoclinicMonoclinicPredicted: Triclinic/Monoclinic
Space Group Cc (Form I)P21/cTo be determined (Protocol A)
Unit Cell (a) ~13.0 Å~13.1 ÅExpect > 14.0 Å (Steric expansion)
Unit Cell (b) ~17.3 Å~16.8 ÅVariable (Packing dependent)
Unit Cell (c) ~10.8 Å~12.5 ÅVariable
Z (Molecules/Cell) 12 (Z'=3)4Likely 2 or 4
H-Bond Motif Infinite Chains (Catemers)Infinite ChainsLikely Dimers or Disrupted Chains
Melting Point 125–128 °C96–98 °CTarget Range: 80–100 °C
LogP (Calc) 1.963.04~5.2 (High Lipophilicity)

Critical Insight: The Z'=3 value in Methylparaben indicates a complex local symmetry. For the Cyclooctyl derivative, look for Z'>1 in your XRD data, as the flexible cyclooctyl ring often crystallizes with multiple conformers in the asymmetric unit.

Part 2: Experimental Protocol for De Novo Characterization

Since off-the-shelf XRD data for the Cyclooctyl ester is rare, you must generate high-fidelity data to confirm its structure. This protocol ensures the isolation of the thermodynamic stable polymorph.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

G Start Start: 4-HBA + Cyclooctanol Synth Esterification (Dean-Stark/TsOH) Start->Synth Reflux Purify Purification (Column Chrom. + Recryst.) Synth->Purify Yield >85% Screen Polymorph Screening (Solvent Evaporation) Purify->Screen Slow Evap. SCXRD Single Crystal XRD (Mo Kα / 100K) Screen->SCXRD Good Crystal PXRD Powder XRD (Phase Purity Check) Screen->PXRD Bulk Powder Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve hkl data PXRD->Solve Rietveld Ref.

Figure 1: Workflow for the synthesis, crystallization, and structural determination of Cyclooctyl 4-hydroxybenzoate.

Step-by-Step Methodology
1. Synthesis & Purification
  • Reaction: Esterification of 4-hydroxybenzoic acid (1.0 eq) with cyclooctanol (1.2 eq) using p-toluenesulfonic acid (cat.) in toluene under Dean-Stark conditions.

  • Purification: The crude product must be purified via silica gel chromatography (Hexane/EtOAc gradient) followed by recrystallization from Ethanol/Water (9:1) .

  • Why? Impurities (unreacted cyclooctanol) act as plasticizers, preventing the formation of diffraction-quality single crystals.

2. Crystal Growth (The Critical Step)

The cyclooctyl ring is hydrophobic. Standard aqueous crystallization will precipitate amorphous powder.

  • Method A (Slow Evaporation): Dissolve 50 mg in 2 mL Acetone. Cover with parafilm, poke 3 pinholes, and allow to stand at 4°C.

  • Method B (Vapor Diffusion): Dissolve in minimal THF; place in a closed chamber with Pentane as the anti-solvent.

  • Target: Block-like crystals (0.2 x 0.2 x 0.1 mm). Avoid needles, which often indicate rapid, kinetic precipitation.

3. Data Collection Parameters (SC-XRD)
  • Temperature: Collect at 100 K .

    • Reasoning: The cyclooctyl ring has high thermal motion (disorder) at room temperature. Cooling freezes the ring conformation (likely boat-chair), allowing for atomic resolution.

  • Radiation: Mo Kα (λ = 0.71073 Å).

  • Resolution: Aim for 0.8 Å resolution to accurately locate hydroxyl hydrogens for H-bond mapping.

Part 3: Interpreting Your Results

Once you obtain the .cif file from your diffraction experiment, evaluate the performance of the Cyclooctyl ester against the standard Methylparaben using these criteria:

Hydrogen Bonding Topology
  • Methylparaben: Forms infinite 1D chains.

  • Cyclooctyl Expectation: Check for Centrosymmetric Dimers (R2,2(8) motif). The bulky cyclooctyl group often blocks infinite chain formation, forcing the molecules to pair up as dimers. This results in lower solubility in polar media but higher stability in lipid phases.

Packing Efficiency (Kitaigorodskii Index)

Calculate the packing coefficient (


).
  • Methylparaben:

    
     (Very efficient).
    
  • Cyclooctyl Target: If

    
    , the crystal has significant void space. This correlates with lower mechanical stability  (tablet capping issues) but potentially faster dissolution rates  in lipophilic carriers compared to compact crystals.
    
Ring Conformation

Analyze the torsion angles of the cyclooctyl ring.

  • Standard: Cyclooctane prefers a boat-chair conformation.

  • Analysis: If the ring is disordered (high thermal ellipsoids), it indicates that the crystal lattice is loosely packed around the alkyl tail. This is a marker for polymorphic risk —meaning the drug might change forms during storage.

Part 4: References & Authority

  • Gelbrich, T., et al. (2013). "Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences." Crystal Growth & Design, 13(3), 1206–1217. Link

    • Core Reference for Methylparaben Form I, II, III data.

  • Giordano, F., et al. (1999). "Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures." Journal of Pharmaceutical Sciences, 88(11), 1210-1216. Link

    • Source for Propylparaben and solid solution behaviors.[1]

  • PubChem Compound Summary. (2024). "Octylparaben (Linear Analog Data)." National Center for Biotechnology Information. Link

    • Comparative data for the linear octyl analog.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: METHYLPARABEN." Link

    • The global repository for validating your new Cyclooctyl structure.

Disclaimer

The specific lattice parameters for Cyclooctyl 4-hydroxybenzoate are not currently listed in the open-access Cambridge Structural Database (CSD). The data provided for Methyl and Propyl analogs are experimentally verified standards. The protocol provided above is the industry-standard method for generating the missing crystallographic data for this novel ester.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclooctyl 4-hydroxybenzoate

As professionals in research and drug development, our most critical asset is our ability to work safely and effectively. The integrity of our data is intrinsically linked to the integrity of our safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

As professionals in research and drug development, our most critical asset is our ability to work safely and effectively. The integrity of our data is intrinsically linked to the integrity of our safety protocols. This guide provides essential, field-proven guidance on the correct selection, use, and disposal of Personal Protective Equipment (PPE) when handling Cyclooctyl 4-hydroxybenzoate.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety you can trust.

Hazard Profile & Corresponding PPE

A mandatory hazard assessment is the foundation of any chemical handling procedure.[4] Based on data from analogous parabens, we can anticipate the primary risks of Cyclooctyl 4-hydroxybenzoate.[1][3] The required PPE directly counters these identified hazards.

Anticipated HazardGHS CodeHealth EffectRequired PPERationale
Skin Irritation H315Causes skin irritation.[3]Chemical-Resistant Gloves, Lab CoatPrevents direct contact with the skin, which can cause localized redness, inflammation, or dermatitis.
Skin Sensitization H317May cause an allergic skin reaction.[3]Chemical-Resistant Gloves, Lab CoatAvoids initial exposure that could lead to a future, more severe allergic response upon subsequent contact.
Serious Eye Damage H318/H319Causes serious eye irritation or damage.[5]Chemical Splash Goggles / Face ShieldProtects eyes from irreversible damage that can occur from contact with dust particles or splashes.
Respiratory Irritation H335May cause respiratory irritation (as dust).[5]NIOSH-Approved Respirator (Task-Dependent)Prevents inhalation of fine particles, which can irritate the respiratory tract. Required when dust may be generated.

Core PPE Requirements: Selection and Rationale

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6] The following selections are based on these standards and the specific risks of paraben-type compounds.

Eye and Face Protection

This is non-negotiable. The risk of serious, irreversible eye damage from solid particulates or solution splashes is significant.[5]

  • Minimum Requirement: ANSI Z87-marked safety glasses with integrated side shields are required for all lab activities.[7]

  • Splash Hazard Operations: When handling solutions, preparing dilutions, or there is any risk of splashing, you must upgrade to chemical splash goggles.[7] For larger volumes (>1L), a face shield worn over chemical splash goggles is the required best practice.[7]

Hand Protection

Your hands are the most likely point of direct contact. Proper glove selection is paramount.

  • Material Choice: Nitrile or neoprene gloves are recommended. These materials provide excellent resistance to the ester functional group present in Cyclooctyl 4-hydroxybenzoate and a broad range of common laboratory solvents.[8][9] Avoid latex gloves, which offer inferior chemical protection and risk allergic reactions.

  • Procedure: Always inspect gloves for tears or pinholes before use. Don gloves over the cuffs of your lab coat to protect your wrists. When finished, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Body Protection

A barrier between your skin and the chemical is essential.

  • Standard Use: A clean, buttoned lab coat is the minimum requirement for body protection.[7]

  • High-Risk Tasks: For tasks involving large quantities or a significant risk of spills, supplement your lab coat with a chemical-resistant apron.[10] All personnel in the lab must wear long pants and closed-toe shoes.[7]

Respiratory Protection

Respiratory protection is not required for all tasks but is critical when airborne particles may be generated.

  • When to Use: A NIOSH-approved respirator is mandatory when weighing the solid compound outside of a certified chemical fume hood or ventilated balance enclosure, or when any procedure could create dust or aerosols.[6][11]

  • Type: For fine dusts, a filtering facepiece respirator (e.g., an N95) is typically sufficient. Ensure you have been properly fit-tested for the model you use, as required by OSHA standard 29 CFR 1910.134.[6]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict sequence for donning and doffing PPE is a core principle of laboratory safety, designed to confine contamination.

Experimental Workflow and PPE Selection

The level of PPE required is dictated by the specific task and the associated risk of exposure. This workflow guides the user to the appropriate level of protection.

PPE_Selection_Workflow start Start: Assess Task task_check What is the task? start->task_check stock Handling Stock Container (Closed, Low Risk) task_check->stock Container Handling weigh Weighing Solid Powder task_check->weigh Weighing solution Handling Solution (<1L, Splash Risk) task_check->solution Solution Work ppe_min Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves stock->ppe_min ppe_weigh Enhanced PPE: - Add NIOSH N95 Respirator - Work in Fume Hood or Ventilated Enclosure weigh->ppe_weigh ppe_solution Enhanced PPE: - Upgrade to Chemical Splash Goggles - Consider Face Shield solution->ppe_solution ppe_weigh->ppe_min Base PPE Required ppe_solution->ppe_min Base PPE Required

Caption: PPE selection workflow based on the experimental task.

Protocol 1: PPE Donning Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety glasses or goggles.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Protocol 2: PPE Doffing (Removal) Sequence

This sequence is the most critical for preventing contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (your gloves).

Doffing_Sequence cluster_area Inside Contaminated Area cluster_exit At Exit / Anteroom step1 Step 1: Decontaminate Gloves (Wipe if necessary) step2 Step 2: Remove Lab Coat (Turn inside out as you remove) step1->step2 step3 Step 3: Remove Gloves (Peel one off with the other, then slide clean finger under the second) step2->step3 Transition to Clean Area step4 Step 4: Remove Eye/Face Protection (Handle by earpieces or strap) step3->step4 step5 Step 5: Remove Respirator (Handle by straps only) step4->step5 step6 Step 6: Wash Hands Thoroughly step5->step6

Caption: Safe PPE doffing sequence to prevent cross-contamination.

  • Gloves: This is the most contaminated item. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-un-gloved hand under the wrist of the remaining glove and peel it down and off, over the first glove.

  • Goggles/Face Shield: Remove by handling the head strap or earpieces. Do not touch the front.

  • Lab Coat: Unbutton and remove by peeling it off your shoulders, turning the sleeves inside out as you go. Roll it so the contaminated side is on the inside.

  • Respirator (if worn): Remove by pulling the straps over your head. Do not touch the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[3][12]

  • Inhalation (of dust): Move the person to fresh air. If they feel unwell, seek medical attention.[5]

Disposal of Contaminated Materials
  • Contaminated PPE: Disposable items like gloves and N95 respirators must be placed in a designated hazardous waste container immediately after removal.

  • Chemical Waste: All waste containing Cyclooctyl 4-hydroxybenzoate, including contaminated consumables and unused solutions, must be disposed of in accordance with institutional and local environmental regulations. Never pour chemical waste down the drain.

By integrating these protocols into your daily workflow, you build a robust safety culture that protects not only you and your colleagues but also the integrity of your scientific work.

References

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). PMC. Available at: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). LabRepCo. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Available at: [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (1981). NIOSH - CDC. Available at: [Link]

  • Chemical Safety in the Workplace. (2024). NIOSH - CDC. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). NIOSH - CDC. Available at: [Link]

  • Personal Protective Equipment. (2025). US EPA. Available at: [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). DC Fine Chemicals. Available at: [Link]

  • UNIT 7: Personal Protective Equipment. (n.d.). University of Hawaii CTAHR. Available at: [Link]

  • Octylparaben. (n.d.). PubChem - NIH. Available at: [Link]

  • Pesticide use and personal protective equipment. (2024). Health.vic. Available at: [Link]

  • Personal Protective Equipment. (2018). Kentucky Pesticide Safety Education. Available at: [Link]

  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia. Available at: [Link]

  • PROPYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Available at: [Link]

  • Propylparaben. (n.d.). Wikipedia. Available at: [Link]

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